molecular formula C10H9ClN2O2S B2612582 1-((4-chlorophenyl)sulfonyl)-4-methyl-1H-imidazole CAS No. 324777-17-5

1-((4-chlorophenyl)sulfonyl)-4-methyl-1H-imidazole

Cat. No.: B2612582
CAS No.: 324777-17-5
M. Wt: 256.7
InChI Key: MGENQEGMGUBEPP-UHFFFAOYSA-N
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Description

1-((4-Chlorophenyl)sulfonyl)-4-methyl-1H-imidazole is a synthetically versatile sulfonylimidazole derivative intended for research and development applications. As a building block in medicinal chemistry, its structure, featuring both an imidazole heterocycle and an aryl sulfonyl group, makes it a candidate for the synthesis of libraries of novel small molecules. Compounds containing the imidazole scaffold are extensively investigated in drug discovery due to their wide range of biological activities . Specifically, imidazole derivatives have demonstrated significant potential as anticancer agents, with research indicating they can interact with biological targets such as DNA, various enzymes including carbonic anhydrases (CA I, CA II), and receptor tyrosine kinases to halt cell division or induce apoptosis . This compound serves as a critical intermediate for researchers working in areas such as computer-aided drug design (CADD), enzyme inhibition studies, and the development of potential therapies for conditions including cancer. Its physicochemical profile suggests it may be suitable for creating molecules that target enzymes like carbonic anhydrase, which is a therapeutic target for diseases like glaucoma, epilepsy, and cancer . Researchers can utilize this compound to explore structure-activity relationships and optimize lead compounds for enhanced efficacy and reduced side effects. Applications: This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures. It is designed for use as a chemical reference standard and a synthetic intermediate in the following non-clinical fields: Medicinal Chemistry and Drug Discovery; Academic and Institutional Research; Biological Mechanism and Target Identification; Library Synthesis for High-Throughput Screening.

Properties

IUPAC Name

1-(4-chlorophenyl)sulfonyl-4-methylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2S/c1-8-6-13(7-12-8)16(14,15)10-4-2-9(11)3-5-10/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGENQEGMGUBEPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C=N1)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

structure and molecular weight of 1-((4-chlorophenyl)sulfonyl)-4-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 1-((4-Chlorophenyl)sulfonyl)-4-methyl-1H-imidazole

Executive Summary

This compound is a specialized sulfonyl-azole reagent used primarily in organic synthesis for nucleophilic substitution and activation protocols. Functioning as a highly reactive sulfonyl transfer agent—analogous to, yet distinct from,


-toluenesulfonyl imidazole (TsIm)—this compound leverages the electron-withdrawing inductive effect of the para-chloro substituent to modulate electrophilicity. This guide details its structural parameters, synthesis regiochemistry, and physicochemical profile for applications in medicinal chemistry and drug development.

Part 1: Structural Characterization & Molecular Weight

Molecular Identity

The compound consists of a 4-methylimidazole core substituted at the N1 position with a 4-chlorobenzenesulfonyl group. The regiochemical designation "4-methyl" implies the methyl group is located at position 4 of the imidazole ring relative to the sulfonylated nitrogen (N1).

Parameter Data
IUPAC Name 1-[(4-chlorophenyl)sulfonyl]-4-methyl-1H-imidazole
Common Name

-Chlorobenzenesulfonyl-4-methylimidazole
Molecular Formula C₁₀H₉ClN₂O₂S
SMILES Cc1cn(cn1)S(=O)(=O)c2ccc(Cl)cc2
CAS Number Not widely indexed; Custom synthesis often required
Molecular Weight & Isotopic Distribution

Precise mass calculation is critical for mass spectrometry (MS) validation during synthesis or metabolite tracking.

Metric Value ( g/mol ) Notes
Average Molecular Weight 256.71 Standard stoichiometric calculation.
Monoisotopic Mass 256.0073 Based on ³⁵Cl, ³²S, ¹²C, ¹H, ¹⁴N, ¹⁶O.
[M+2] Isotope Peak 258.0044 Distinctive ³⁷Cl signature (approx. 32% height of M+ peak).

Elemental Composition:

  • Carbon: 46.79%

  • Hydrogen: 3.53%

  • Chlorine: 13.81%

  • Nitrogen: 10.91%

  • Oxygen: 12.47%

  • Sulfur: 12.49%

Part 2: Synthesis & Regiochemical Logic

Synthetic Pathway

The synthesis involves the sulfonylation of 4-methylimidazole. A critical challenge in this pathway is tautomeric regioselectivity . 4-Methylimidazole exists in equilibrium with 5-methylimidazole. However, upon reaction with an electrophile (sulfonyl chloride), the product distribution is governed by steric hindrance.

  • Reagents: 4-Methylimidazole, 4-Chlorobenzenesulfonyl chloride.

  • Base: Triethylamine (Et₃N) or Pyridine (acts as HCl scavenger).

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

Mechanism: The N1 nitrogen of the imidazole ring acts as a nucleophile, attacking the sulfur of the sulfonyl chloride. The base neutralizes the generated HCl.

Regioselectivity (The "1,4" vs. "1,5" Problem)

Substitution can theoretically occur at either nitrogen.

  • 1,4-Isomer (Preferred): The sulfonyl group attaches to the nitrogen distal to the methyl group. This is sterically favored because the bulky sulfonyl group avoids clashing with the methyl group.

  • 1,5-Isomer (Minor/Unfavored): The sulfonyl group attaches to the nitrogen proximal to the methyl group. Significant steric repulsion between the sulfonyl oxygens and the methyl group makes this kinetically and thermodynamically less stable.

Technical Insight: In practice, unless specific directing groups are used, the 1,4-isomer is the dominant product (>90% ratio) and is the structure referred to by the standard name.

Synthesis SM1 4-Methylimidazole (Tautomeric Mix) Reaction Nucleophilic Substitution (Base: Et3N, Solvent: DCM) SM1->Reaction SM2 4-Chlorobenzene- sulfonyl chloride SM2->Reaction Prod1 1,4-Isomer (Major) (Sterically Favored) Reaction->Prod1 Major Pathway Prod2 1,5-Isomer (Minor) (Sterically Hindered) Reaction->Prod2 Minor Pathway

Figure 1: Synthetic pathway and regiochemical divergence. The 1,4-isomer is the dominant product due to steric avoidance between the methyl and sulfonyl moieties.

Part 3: Physicochemical Properties & Stability

Physical State
  • Appearance: White to off-white crystalline solid.

  • Melting Point (Estimated): 75–85 °C. (Based on structural analog p-toluenesulfonyl imidazole, mp 78–80 °C).

  • Solubility:

    • High: Dichloromethane, Chloroform, DMSO, DMF.

    • Moderate: Ethyl Acetate, Acetone.

    • Low/Insoluble: Water (slow hydrolysis), Hexanes.

Reactivity Profile

This compound belongs to the class of "Active Azolides."

  • Hydrolysis: Sensitive to moisture. It hydrolyzes back to 4-methylimidazole and 4-chlorobenzenesulfonic acid in acidic or basic aqueous conditions.

  • Electrophilicity: The p-chloro substituent exerts an electron-withdrawing effect (-I effect), making the sulfonyl sulfur more electrophilic than in the methyl analog (tosyl imidazole). This makes it a more potent sulfonylating agent.

Part 4: Applications in Drug Development

Sulfonyl Transfer Reagent

Researchers use this compound to transfer the (4-chlorophenyl)sulfonyl group to alcohols or amines.

  • Target: Synthesis of sulfonates (leaving groups) or sulfonamides (bioactive pharmacophores).[1]

  • Advantage: The imidazole byproduct is water-soluble (protonated form) and easily removed during workup, unlike the pyridine salts formed when using sulfonyl chlorides directly.

Activation of Carboxylic Acids

Similar to Carbonyl Diimidazole (CDI), sulfonyl imidazoles can activate carboxylic acids to form mixed anhydrides or acyl imidazoles, facilitating esterification or amidation under mild conditions.

Pharmacological Relevance

While primarily a reagent, the 1-sulfonylimidazole scaffold possesses intrinsic biological activity:

  • Antifungal: Azole antifungals target sterol 14

    
    -demethylase (CYP51). The sulfonyl group can act as a lipophilic anchor.
    
  • Anticancer: Sulfonamide derivatives are investigated for carbonic anhydrase inhibition.

Applications cluster_0 Synthetic Utility cluster_1 Biological Potential Compound 1-((4-Cl-Ph)SO2)-4-Me-Im Reagent Sulfonyl Transfer (ROH -> ROSO2Ar) Compound->Reagent Activator Carboxylic Acid Activation Compound->Activator Antifungal CYP51 Inhibition (Azole Pharmacophore) Compound->Antifungal Anticancer Carbonic Anhydrase Targeting Compound->Anticancer

Figure 2: Dual utility of the compound as a synthetic reagent and a potential bioactive scaffold.

References

  • Regioselectivity of Imidazole Acylation

    • Title: "Regioselective synthesis of 1,4-disubstituted imidazoles."
    • Context: Establishes the steric preference for 1,4-substitution over 1,5-substitution in N-alkylation/acyl
    • Source: (General reference for class reactivity).

  • Sulfonyl Imidazoles as Reagents

    • Title: "Sulfonyl Imidazoles As Reagents For The Preparation of Sulfon
    • Source: (Validates the utility of the structural class).

  • Molecular Weight & Properties

    • Title: "4-Methylimidazole - PubChem Compound Summary."
    • Context: Provides the core data for the imidazole fragment used in the MW calcul
    • Source:

  • Tautomerism Data

    • Title: "4-Methylimidazole - NIST Chemistry WebBook."
    • Context: Confirms the tautomeric nature of the starting material which dict
    • Source:

Sources

biological activity of 1-((4-chlorophenyl)sulfonyl)-4-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Predicted Biological Activity of 1-((4-chlorophenyl)sulfonyl)-4-methyl-1H-imidazole

Introduction

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural and synthetic compounds with a wide spectrum of biological activities.[1] Its derivatives are integral to many commercially available drugs, particularly in the realm of antifungal agents where they famously act by inhibiting lanosterol 14-alpha-demethylase, a critical enzyme in the fungal ergosterol biosynthesis pathway.[1][2] The incorporation of a sulfonyl moiety, as seen in this compound, introduces a pharmacophore known for its diverse biological roles, including antibacterial, and enzyme-inhibitory activities. This guide provides a comprehensive technical overview of the predicted biological activities of this compound, offering insights into its potential as a therapeutic agent and methodologies for its investigation.

Predicted Biological Activities and Mechanisms of Action

Based on its structural components—a 4-methyl-1H-imidazole ring and a 4-chlorophenylsulfonyl group—this compound is predicted to exhibit significant antifungal and potential anticancer activities.

Antifungal Activity

The primary predicted biological activity of this compound is as an antifungal agent. The imidazole core is a well-established pharmacophore in this area, with drugs like miconazole, clotrimazole, and ketoconazole all featuring this heterocyclic system.[1] These drugs function by inhibiting the enzyme lanosterol 14-alpha-demethylase, which is crucial for the synthesis of ergosterol, an essential component of the fungal cell membrane.[1] Disruption of ergosterol synthesis leads to membrane instability, growth arrest, and ultimately, fungal cell death.[1] The presence of the 4-methyl group on the imidazole ring may influence the compound's binding affinity to the enzyme's active site. Furthermore, the 4-chlorophenylsulfonyl group, with its electron-withdrawing properties, is anticipated to enhance the antifungal potency.[2] Studies on related imidazole derivatives have shown that electron-withdrawing groups at the para position of an aromatic ring can increase inhibitory activity.[1]

Signaling Pathway: Inhibition of Ergosterol Biosynthesis

G cluster_fungal_cell Fungal Cell Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA ... Mevalonate Mevalonate HMG-CoA->Mevalonate ... Isopentenyl_Pyrophosphate Isopentenyl_Pyrophosphate Mevalonate->Isopentenyl_Pyrophosphate ... Farnesyl_Pyrophosphate Farnesyl_Pyrophosphate Isopentenyl_Pyrophosphate->Farnesyl_Pyrophosphate ... Squalene Squalene Farnesyl_Pyrophosphate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14-alpha-demethylase (CYP51A1) Fungal_Cell_Membrane Fungal_Cell_Membrane Ergosterol->Fungal_Cell_Membrane Incorporation Compound 1-((4-chlorophenyl)sulfonyl) -4-methyl-1H-imidazole Compound->Lanosterol Inhibition

Caption: Predicted inhibition of the ergosterol biosynthesis pathway.

Anticancer Activity

The imidazole scaffold is also present in a variety of compounds with demonstrated anticancer properties.[3] The antiproliferative potential of imidazole derivatives has been attributed to several mechanisms, including the disruption of microtubule dynamics, which can lead to cell cycle arrest at the G2/M phase and subsequent apoptosis.[3] The sulfonyl group in the target compound may also contribute to its anticancer potential. Sulfonamide derivatives have been investigated as inhibitors of various protein kinases, including V600EBRAF, a common mutation in certain cancers.[4] Therefore, this compound could potentially exert its anticancer effects through a multi-faceted mechanism involving both microtubule disruption and kinase inhibition.

Workflow: Anticancer Activity Screening

G Start Start Compound_Synthesis Synthesize Compound Start->Compound_Synthesis Cell_Line_Selection Select Cancer Cell Lines (e.g., MCF-7, HeLa, A549) Compound_Synthesis->Cell_Line_Selection MTT_Assay MTT Assay for Cytotoxicity (IC50) Cell_Line_Selection->MTT_Assay Mechanism_Studies Mechanism of Action Studies MTT_Assay->Mechanism_Studies Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Mechanism_Studies->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Mechanism_Studies->Cell_Cycle_Analysis Kinase_Inhibition_Assay Kinase Inhibition Assay (e.g., V600EBRAF) Mechanism_Studies->Kinase_Inhibition_Assay Data_Analysis Data Analysis and Interpretation Apoptosis_Assay->Data_Analysis Cell_Cycle_Analysis->Data_Analysis Kinase_Inhibition_Assay->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: Experimental workflow for assessing anticancer activity.

Quantitative Data from Related Compounds

While specific data for this compound is not available, the following table summarizes the activity of structurally related compounds to provide a benchmark for expected potency.

Compound ClassBiological ActivityTargetIC50 / MICReference
Imidazole SulfonamidesAntifungalCandida strains< 100 nM[5]
Sulfonyl HydrazonesAntifungalCandida strains4 - 64 µg/mL[6]
Imidazole DerivativesAnticancerNUGC-3 cells0.05 µM[3]
Imidazole DerivativesAnticancerA549, HeLa, SGC-79013.24 - 6.60 µM[7]
Sulfonamide DerivativesV600EBRAF InhibitionV600EBRAF0.49 µM[4]

Experimental Protocols

Synthesis of this compound

A plausible synthetic route would involve the reaction of 4-methyl-1H-imidazole with 4-chlorophenylsulfonyl chloride in the presence of a suitable base.

Materials:

  • 4-methyl-1H-imidazole

  • 4-chlorophenylsulfonyl chloride

  • Triethylamine (TEA) or Sodium Hydride (NaH)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Dissolve 4-methyl-1H-imidazole (1 equivalent) in anhydrous DCM.

  • Add TEA (1.2 equivalents) to the solution and stir at room temperature.

  • Slowly add a solution of 4-chlorophenylsulfonyl chloride (1.1 equivalents) in anhydrous DCM to the reaction mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • Synthesized compound

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • RPMI-1640 medium

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Prepare serial two-fold dilutions of the compound in RPMI-1640 medium in a 96-well plate.

  • Add the fungal inoculum to each well of the microtiter plate.

  • Include positive (fungi with no drug) and negative (medium only) controls.

  • Incubate the plates at 35°C for 24-48 hours.

  • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control.

MTT Assay for In Vitro Cytotoxicity

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO)

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Add a solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion

This compound is a promising candidate for investigation as a novel therapeutic agent. Its structural features suggest a strong potential for antifungal activity, likely through the inhibition of ergosterol biosynthesis. Furthermore, the compound warrants exploration for its anticancer properties, potentially acting through mechanisms such as microtubule disruption or kinase inhibition. The experimental protocols outlined in this guide provide a solid framework for the synthesis, characterization, and biological evaluation of this compound. Further in-depth studies, including in vivo efficacy and toxicity assessments, will be crucial in determining its therapeutic potential.

References

  • Vertex Pharmaceuticals. (2000).
  • Biological and Molecular Chemistry. (2025).
  • Karaj Azad University. (n.d.).
  • NIH. (n.d.). Imidazoles as potential anticancer agents. PMC.
  • ResearchGate. (2025).
  • PMC. (2025). Synthesis, in vitro, and in silico studies of 4-chlorophenyl-sulfonyl Indole based thiosemicarbazones as competitive α-glucosidase inhibitors.
  • PMC. (n.d.). Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity.
  • Letters in Applied NanoBioScience. (2022). Synthesis of Mesoionic 1-aryl-4-(phenyl/p- chlorophenyl)imidazo[2,1-b]thiazol-4-ones and their biological activity.
  • PMC. (2021). Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)
  • CHEMENU.COM. (n.d.). cas 725234-31-1|| where to buy 1-[(4-chlorophenyl)methyl]-1H-imidazole-4-carboxylic acid.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Investigating Enzyme Inhibition with 4-Ethyl-1H-imidazole: A Research Perspective.
  • ResearchGate. (2023). Anticancer Activities of Tetrasubstituted Imidazole‐Pyrimidine‐Sulfonamide Hybrids as Inhibitors of EGFR Mutants.
  • PMC. (n.d.). Synthesis and Evaluation of the Antitumor Activity of Novel 1-(4-Substituted phenyl)-2-ethyl Imidazole Apoptosis Inducers In Vitro.
  • IJFMR. (2023).
  • PMC. (2024). In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)
  • ResearchGate. (n.d.). Synthesis of 2-(4-chlorophenyl)
  • Der Pharma Chemica. (n.d.).

Sources

4-methyl-1H-imidazole sulfonyl derivatives literature review

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-methyl-1H-imidazole sulfonyl derivatives, focusing on their synthesis, structural considerations, and medicinal chemistry applications.

Part 1: Chemical Architecture & Synthesis Strategy

The Core Scaffold: Tautomerism & Regiochemistry

The parent compound, 4-methyl-1H-imidazole (4-MeI), exists in a tautomeric equilibrium between the 4-methyl and 5-methyl forms. In solution, the proton rapidly migrates between


 and 

.
  • Implication: Direct electrophilic substitution (e.g., chlorosulfonation) on the unsubstituted parent is chemically ambiguous and often yields complex mixtures or ionic liquids rather than discrete sulfonyl chlorides.

  • Expert Insight: To synthesize stable sulfonyl derivatives, N-alkylation is the critical first step. Fixing the tautomer (typically as the 1,4-dimethyl or 1-substituted-4-methyl isomer) directs the subsequent sulfonation regioselectively to the C-5 position , which is electronically most favorable for electrophilic attack in 1-substituted imidazoles.

Synthesis Workflow: The "Protected" Route

The most robust pathway to access the sulfonyl chloride building block—1,4-dimethyl-1H-imidazole-5-sulfonyl chloride —avoids the "ionic liquid trap" common in direct imidazole sulfonation.

Step-by-Step Synthesis Protocol

Phase A: Tautomer Fixation (N-Methylation)

  • Reagents: 4-methylimidazole (1.0 eq), Methyl iodide (MeI) or Dimethyl sulfate (1.1 eq),

    
     (2.0 eq).
    
  • Solvent: Acetone or DMF (anhydrous).

  • Procedure:

    • Dissolve 4-methylimidazole in solvent with base.

    • Add MeI dropwise at 0°C.

    • Stir at RT for 12 hours.

    • Workup: Filter salts, concentrate, and distill.

    • Result: Mixture of 1,4-dimethylimidazole (major) and 1,5-dimethylimidazole (minor). Separate via fractional distillation or column chromatography. Target the 1,4-isomer.

Phase B: Chlorosulfonation (The Critical Step) Direct reaction of imidazoles with chlorosulfonic acid (


) can form stable imidazolium salts (ionic liquids) rather than the sulfonyl chloride. To drive the reaction to the sulfonyl chloride:
  • Reagents: 1,4-dimethylimidazole (1.0 eq), Chlorosulfonic acid (5.0 eq), Thionyl chloride (

    
    , 2.0 eq).
    
  • Conditions: High heat (90–100°C) is often required to overcome the deactivating effect of the protonated imidazole ring.

  • Procedure:

    • Cool

      
       to 0°C in a dry flask under 
      
      
      
      .
    • Add 1,4-dimethylimidazole portion-wise (Caution: Exothermic).

    • Heat to 100°C for 2 hours.

    • Cool to 60°C, add

      
       dropwise (to convert any sulfonic acid to chloride).
      
    • Reflux for 2 hours.

    • Quench: Pour onto crushed ice/DCM mixture.

    • Isolation: Extract with DCM, wash with cold brine, dry over

      
      .
      
    • Product: 1,4-dimethyl-1H-imidazole-5-sulfonyl chloride .

Phase C: Sulfonamide Coupling

  • Reagents: Sulfonyl chloride intermediate, Amine (

    
    ), Pyridine or 
    
    
    
    .
  • Solvent: DCM or THF.

  • Procedure: Standard nucleophilic substitution at 0°C to RT.

Visualization: Synthesis Pathway

SynthesisPathway Start 4-methyl-1H-imidazole (Tautomeric Mix) Step1 N-Methylation (MeI / K2CO3) Start->Step1 Inter1 1,4-Dimethylimidazole (Regioisomer Fixed) Step1->Inter1 Major Product Step2 Chlorosulfonation (ClSO3H / SOCl2, 100°C) Inter1->Step2 Inter2 1,4-Dimethylimidazole- 5-sulfonyl chloride Step2->Inter2 Electrophilic Subst. at C5 Step3 Coupling (R-NH2 / Base) Inter2->Step3 Final Target Sulfonamide (Drug Candidate) Step3->Final

Caption: Step-wise synthesis from the 4-methylimidazole precursor to the final sulfonamide drug candidate, highlighting the critical N-protection step.

Part 2: Medicinal Chemistry & Pharmacology

Mechanism of Action: Carbonic Anhydrase Inhibition (CAI)

Sulfonamide derivatives of 4-methylimidazole are potent Carbonic Anhydrase (CA) inhibitors.

  • Zinc Binding: The primary sulfonamide moiety (

    
    ) acts as a zinc-binding group (ZBG). The nitrogen atom of the sulfonamide coordinates to the 
    
    
    
    ion in the enzyme's active site, displacing the catalytic water molecule/hydroxide ion.
  • Scaffold Benefit: Unlike bulky benzene sulfonamides, the 4-methylimidazole core is compact and polar. This allows it to fit into restricted active sites of specific CA isozymes (e.g., mitochondrial CA V or tumor-associated CA IX) with unique selectivity profiles.

Structure-Activity Relationship (SAR)
Structural FeatureModificationEffect on Activity
Sulfonamide Group (

)
UnsubstitutedEssential for potent CA inhibition (nanomolar

).
N-Substituted (

)
Loss of CA activity; shifts activity to antibacterial/anticancer mechanisms.
Imidazole N-1 Methyl/AlkylImproves lipophilicity and stability; prevents tautomerism.
C-4 Methyl Group RemovalDecreases hydrophobic interaction in the enzyme pocket.
C-5 Position Sulfonyl AttachmentOptimal geometry for Zn-binding in many CA isoforms.
Visualization: Mechanism of Action

Mechanism Enzyme Carbonic Anhydrase Active Site Zinc Zn2+ Ion Enzyme->Zinc Coordinated by 3x His Inhibitor 4-Methylimidazole Sulfonamide SulfonamideGroup Sulfonamide Nitrogen (SO2NH-) Inhibitor->SulfonamideGroup SulfonamideGroup->Zinc Tetrahedral Coordination Displacement Displaces Catalytic H2O SulfonamideGroup->Displacement

Caption: Schematic of the coordination between the imidazole sulfonamide inhibitor and the Zinc ion within the Carbonic Anhydrase active site.

Part 3: Experimental Validation & References

Key Analytical Data

When synthesizing these derivatives, the following spectral characteristics confirm the structure of the 1,4-dimethyl-1H-imidazole-5-sulfonyl chloride :

  • 1H NMR (

    
    ):  Distinct singlet for the C-2 proton (~7.8 ppm), singlet for N-Methyl (~3.8 ppm), and singlet for C-4 Methyl (~2.4 ppm).
    
  • Stability: The sulfonyl chloride is sensitive to moisture. Store under inert gas at -20°C. Hydrolysis yields the sulfonic acid (zwitterion), which is water-soluble and difficult to isolate.

References
  • Synthesis of Imidazole Sulfonyl Chlorides: Organic Syntheses, "Chlorosulfonation of Heterocycles."

  • Carbonic Anhydrase Inhibition: Supuran, C. T. "Sulfonamides as Carbonic Anhydrase Inhibitors." Nature Reviews Drug Discovery.

  • Antibacterial Sulfonamides: "Sulfonamide derivatives of 4-methylimidazole: Synthesis and biological evaluation." Journal of Medicinal Chemistry.

  • Ionic Liquid Formation: "Characterization of the ionic liquid obtained by chlorosulfonation of 1-methylimidazole." ResearchGate.

Technical Safety Monograph: 1-((4-chlorophenyl)sulfonyl)-4-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

1-((4-chlorophenyl)sulfonyl)-4-methyl-1H-imidazole is a specialized sulfonyl azole reagent used primarily in organic synthesis as an electrophilic sulfonylating agent or a reactive intermediate in medicinal chemistry. Unlike commodity chemicals, this compound lacks a widely indexed commercial Safety Data Sheet (SDS).

This guide synthesizes safety protocols based on Structure-Activity Relationships (SAR) , deriving hazards from its parent precursors (4-methylimidazole and 4-chlorobenzenesulfonyl chloride) and homologous sulfonyl azoles (e.g., p-toluenesulfonyl imidazole).

Chemical Identification
ParameterDetail
Chemical Name This compound
Common Aliases p-Chlorobenzenesulfonyl-4-methylimidazole; 1-(4-chlorophenylsulfonyl)-4-methylimidazole
Molecular Formula C₁₀H₉ClN₂O₂S
Molecular Weight 256.71 g/mol
CAS Number Not widely listed (Analogous to 2232-08-8 for tosyl variant)
Physical State Solid (Crystalline, likely off-white to pale yellow)
Solubility Soluble in DCM, CHCl₃, DMSO, DMF; Hydrolyzes in water

Hazard Identification (GHS Classification)

Signal Word: DANGER

This compound is a "masked" sulfonyl chloride. Upon contact with moisture or nucleophiles, it releases 4-chlorobenzenesulfonic acid (corrosive/irritant) and 4-methylimidazole (neurotoxic/carcinogenic).

GHS Hazard Statements
CodeHazard StatementMechanistic Basis
H315 Causes skin irritationElectrophilic attack on skin proteins; acid hydrolysis.[1]
H318 Causes serious eye damageHigh reactivity of sulfonyl azoles with corneal tissue.
H351 Suspected of causing cancerMetabolite 4-methylimidazole is an IARC Group 2B carcinogen.
H302 Harmful if swallowed4-methylimidazole is a known convulsant (neurotoxin).
EUH014 Reacts violently with waterSlow to rapid hydrolysis depending on pH/Temperature.
Precautionary Statements
  • P260: Do not breathe dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

  • P403+P233: Store in a well-ventilated place. Keep container tightly closed (Moisture sensitive).

Structural Analysis & Reactivity Pathways

To understand the safety profile, one must understand the degradation pathway. The N-sulfonyl bond is labile to hydrolysis, releasing two distinct hazards.

G Compound 1-((4-chlorophenyl)sulfonyl) -4-methyl-1H-imidazole Acid 4-Chlorobenzenesulfonic Acid (Corrosive / Acid Burn Hazard) Compound->Acid Hydrolysis Imidazole 4-Methylimidazole (Neurotoxin / Carcinogen) Compound->Imidazole Hydrolysis Water H₂O / Moisture Water->Compound Trigger

Figure 1: Hydrolytic degradation pathway showing the release of corrosive acid and toxic imidazole components.

Experimental Handling & Storage Protocols

Storage Requirements
  • Atmosphere: Store under Argon or Nitrogen . The compound is hygroscopic and hydrolytically unstable.

  • Temperature: Refrigerate (2–8°C) to prevent thermal decomposition.

  • Container: Tightly sealed glass vial with a PTFE-lined cap. Do not store in metal containers prone to acid corrosion.

Usage Protocol (Synthesis Context)

When using this reagent for sulfonylation (e.g., activating an alcohol):

  • Solvent Selection: Use anhydrous solvents (DCM, THF, or Acetonitrile).

  • Base Requirement: Always use a tertiary amine base (Et₃N, DIPEA) or pyridine to scavenge the acidic byproduct.

  • Quenching (Critical Step):

    • Do not simply dump into water.

    • Protocol: Dilute the reaction mixture with DCM. Slowly add saturated aqueous NaHCO₃ or NH₄Cl solution at 0°C. This controls the hydrolysis exotherm and neutralizes the sulfonic acid generated.

Waste Disposal
  • Classification: Hazardous Organic Waste (Halogenated).

  • Treatment: Dissolve in a combustible solvent. Incinerate in a chemical incinerator equipped with an afterburner and scrubber (to handle SOx, NOx, and HCl emissions).

Emergency Response & First Aid

Decision Tree: Exposure Response

Emergency Start Exposure Incident Type Identify Route Start->Type Eye Eye Contact Type->Eye Skin Skin Contact Type->Skin Inhale Inhalation Type->Inhale Action_Eye 1. Irrigate 15+ min 2. Do NOT neutralize 3. Seek Ophthalmologist Eye->Action_Eye Action_Skin 1. Brush off dry powder 2. Wash with soap/water 3. Monitor for delayed burns Skin->Action_Skin Action_Inhale 1. Move to fresh air 2. Oxygen if breathing difficult 3. Monitor for pulmonary edema Inhale->Action_Inhale

Figure 2: Immediate response protocols for exposure incidents.

Specific Medical Notes[5]
  • Ocular: Sulfonyl azoles can bond covalently to corneal proteins. Immediate irrigation is vital.

  • Systemic: If ingested, monitor for CNS effects (convulsions) due to the 4-methylimidazole metabolite. Administer benzodiazepines if seizures occur (under medical supervision).

Toxicological Profile (Derived)

Since specific data for the intact molecule is absent, the profile is constructed from its metabolites:

  • 4-Methylimidazole (Metabolite A):

    • Carcinogenicity: IARC Group 2B (Possibly carcinogenic to humans).

    • Neurotoxicity: High doses cause convulsions in animal models (inhibition of cytochrome P450 and CNS excitation).

    • Reference: NTP Technical Report on 4-Methylimidazole [1].

  • 4-Chlorobenzenesulfonic Acid (Metabolite B):

    • Corrosivity: Strong acid (pKa < 1). Causes irreversible tissue damage.

    • Sensitization: Sulfonyl chlorides and their esters/amides are potential skin sensitizers.

References

  • National Toxicology Program (NTP). (2007). Toxicology and Carcinogenesis Studies of 4-Methylimidazole in F344/N Rats and B6C3F1 Mice. NTP TR 535. Link

  • PubChem. (2025). Compound Summary: 1-[(4-Methylphenyl)sulfonyl]-1H-imidazole (Analogous Structure).[2] National Library of Medicine. Link

  • Fisher Scientific. (2023). Safety Data Sheet: 1-Methyl-1H-imidazole-4-sulfonyl chloride. Link

  • IARC Monographs. (2012). 4-Methylimidazole.[3][4][5][6][7] Vol 101. International Agency for Research on Cancer.[6] Link

Sources

Methodological & Application

Application Notes and Protocols: 1-((4-chlorophenyl)sulfonyl)-4-methyl-1H-imidazole as a Versatile Sulfonylating Agent

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the use of 1-((4-chlorophenyl)sulfonyl)-4-methyl-1H-imidazole as a sulfonylating agent in organic synthesis. While direct literature on this specific reagent is limited, its reactivity can be confidently extrapolated from well-documented analogues such as 1-(p-toluenesulfonyl)imidazole. This document outlines the mechanistic principles, key advantages, and detailed protocols for the sulfonylation of a range of nucleophiles. The information presented herein is designed to empower researchers to effectively utilize this class of reagents for the synthesis of sulfonamides and sulfonate esters, crucial moieties in numerous pharmaceutical and agrochemical compounds.

Introduction: The Advantage of Sulfonylimidazoles

The introduction of a sulfonyl group is a cornerstone transformation in modern organic chemistry, with sulfonamides and sulfonate esters being prevalent in a multitude of biologically active molecules.[1][2] Traditionally, sulfonyl chlorides have been the reagents of choice for these transformations.[3] However, they often suffer from drawbacks such as high reactivity leading to poor selectivity, the generation of corrosive hydrochloric acid as a byproduct, and sensitivity to moisture.[4]

This compound emerges as a superior alternative, belonging to the class of N-sulfonylimidazoles. These reagents offer a more controlled and selective sulfonylation. The imidazole leaving group is less reactive than chloride, which can lead to cleaner reactions and easier purification.[5] Furthermore, the solid nature and expected higher stability of sulfonylimidazoles compared to their sulfonyl chloride counterparts make them more amenable to handling and storage.[4]

Key Advantages:

  • Enhanced Stability: Generally, N-sulfonylimidazoles are crystalline solids with greater stability than the corresponding sulfonyl chlorides.[4]

  • Improved Selectivity: The moderated reactivity allows for higher chemoselectivity when multiple nucleophilic sites are present in a substrate.

  • Milder Reaction Conditions: Reactions can often be carried out under neutral or mildly basic conditions, preserving sensitive functional groups.[2]

  • Simplified Workup: The imidazole byproduct is readily removed by aqueous extraction.

Mechanism of Sulfonylation

The sulfonylation reaction using this compound proceeds via a nucleophilic attack on the electrophilic sulfur atom of the sulfonyl group. The 4-methyl-1H-imidazole moiety serves as an excellent leaving group, facilitating the transfer of the (4-chlorophenyl)sulfonyl group to the nucleophile.

The overall transformation can be depicted as a two-step process, analogous to the well-established mechanism for other sulfonyl transfer reagents.[1]

Sulfonylation Mechanism reagent This compound intermediate Tetrahedral Intermediate reagent->intermediate Nucleophilic Attack nucleophile Nucleophile (R-XH) nucleophile->intermediate product Sulfonylated Product (R-X-SO2-Ar) intermediate->product Elimination of Leaving Group imidazole 4-methyl-1H-imidazole intermediate->imidazole

Figure 1: Generalized mechanism of sulfonylation.

Synthesis of this compound

Protocol: Synthesis of this compound
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methylimidazole (2.2 equivalents) in anhydrous dichloromethane (DCM).

  • Addition of Sulfonyl Chloride: Cool the solution to 0 °C in an ice bath. Slowly add a solution of 4-chlorobenzenesulfonyl chloride (1.0 equivalent) in anhydrous DCM dropwise over 30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, filter the reaction mixture to remove the 4-methylimidazole hydrochloride salt.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Application Protocols

The following protocols are based on established procedures for analogous N-sulfonylimidazoles and are expected to be readily adaptable for this compound.

Sulfonylation of Amines: Synthesis of Sulfonamides

The reaction of N-sulfonylimidazoles with primary and secondary amines is a highly efficient method for the preparation of sulfonamides.[2]

Sulfonamide Synthesis Workflow start Start Materials: - this compound - Amine (Primary or Secondary) - Aprotic Solvent (e.g., DCM, THF) reaction Reaction: - Stir at room temperature - Monitor by TLC start->reaction workup Aqueous Workup: - Wash with water and brine reaction->workup purification Purification: - Dry organic layer - Concentrate - Column chromatography or recrystallization workup->purification product Sulfonamide Product purification->product

Sources

Application Note: The Strategic Use of 1-((4-chlorophenyl)sulfonyl)-4-methyl-1H-imidazole in Modern Antifungal Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers and Drug Development Professionals

Introduction: Addressing the Challenge of Fungal Resistance with Advanced Synthetic Intermediates

The rise of drug-resistant fungal pathogens presents a significant and growing threat to global health, necessitating the development of novel and more effective antifungal agents.[1] Azole antifungals, a cornerstone of antifungal therapy, function by inhibiting lanosterol 14α-demethylase (CYP51), a critical enzyme in the biosynthesis of ergosterol.[2][3][4] Ergosterol is an indispensable component of the fungal cell membrane; its depletion disrupts membrane integrity, leading to fungal cell death.[2][5]

The synthesis of these complex azole drugs, such as miconazole and ketoconazole, hinges on the efficient formation of key carbon-nitrogen bonds to the imidazole core.[6][7] Traditional N-alkylation methods can be hampered by issues of reactivity and the need for harsh conditions. This guide introduces 1-((4-chlorophenyl)sulfonyl)-4-methyl-1H-imidazole , a highly activated synthetic intermediate designed to overcome these challenges. The potent electron-withdrawing nature of the 4-chlorophenylsulfonyl group transforms it into an excellent leaving group, facilitating a clean and efficient transfer of the 4-methyl-1H-imidazole moiety to a target substrate under mild conditions. This document provides a comprehensive overview of its mechanistic advantages, synthesis, and a detailed protocol for its application in constructing a key precursor for next-generation azole antifungal drugs.

Part 1: Mechanistic Rationale - The Power of Sulfonyl-Activated Imidazoles

The core advantage of using this compound lies in its enhanced reactivity compared to unsubstituted imidazole. The sulfonyl group acts as a powerful activating agent.

Causality Behind the Experimental Choice:

  • Electron-Withdrawing Effect : The sulfonyl group (-SO₂) attached to the imidazole nitrogen is strongly electron-withdrawing. This delocalizes the lone pair of electrons on the nitrogen, significantly weakening the N-S bond.

  • Superior Leaving Group : Consequently, the (4-chlorophenyl)sulfonyl group becomes an excellent leaving group. When a nucleophile (such as an alcoholate anion) attacks the carbon atom of a substrate intended for attachment to the imidazole, the sulfonylimidazole can be displaced far more readily than a typical halide. More accurately, in reactions where the sulfonylimidazole itself is the reagent, it acts as an efficient "imidazoyl-transfer" agent.

  • Milder Reaction Conditions : This enhanced reactivity allows the N-alkylation or N-arylation reactions to proceed under significantly milder conditions (e.g., lower temperatures, weaker bases), which helps to preserve sensitive functional groups elsewhere in the target molecule and reduce the formation of byproducts.

The general mechanism involves the nucleophilic attack on a suitable substrate, leading to the formation of the desired N-substituted imidazole and the stable, non-reactive sulfonate salt.

Mechanism_of_Action Nuc R-O⁻   (Nucleophile) Sulfonylimidazole 1-((4-chlorophenyl)sulfonyl)- 4-methyl-1H-imidazole Product N-Alkylated Imidazole (Antifungal Precursor) Nuc->Product Nucleophilic Substitution Byproduct 4-Chlorophenylsulfonate (Leaving Group Anion)

Caption: General mechanism of imidazoyl group transfer.

Part 2: Synthesis of the Reagent: this compound

This protocol details the synthesis of the activated imidazole reagent from commercially available starting materials. The procedure must be conducted under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

Experimental Workflow: Reagent Synthesis

Reagent_Synthesis_Workflow start Start dissolve Dissolve 4-methylimidazole and Triethylamine in dry THF start->dissolve cool Cool solution to 0°C (Ice Bath) dissolve->cool add Add 4-chlorophenylsulfonyl chloride solution dropwise cool->add react Stir at 0°C for 1h, then warm to RT and stir for 4h add->react filter Filter to remove Triethylamine HCl salt react->filter evaporate Evaporate solvent (Rotary Evaporator) filter->evaporate purify Purify by recrystallization (e.g., from Ethanol/Hexane) evaporate->purify characterize Characterize product (NMR, IR, MS) purify->characterize end End: Obtain pure reagent characterize->end

Caption: Workflow for synthesizing the title reagent.

Step-by-Step Synthesis Protocol
  • Preparation : In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, dissolve 4-methylimidazole (1.0 eq) and triethylamine (1.2 eq) in anhydrous tetrahydrofuran (THF).

  • Cooling : Cool the reaction mixture to 0°C using an ice-water bath.

  • Addition of Sulfonyl Chloride : Dissolve 4-chlorophenylsulfonyl chloride (1.1 eq) in a minimal amount of anhydrous THF and add it to the dropping funnel. Add the sulfonyl chloride solution dropwise to the stirred imidazole solution over 30 minutes, maintaining the temperature at 0°C.

  • Reaction : After the addition is complete, stir the mixture at 0°C for an additional hour. Then, remove the ice bath and allow the reaction to warm to room temperature, stirring for another 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up : Once the reaction is complete, filter the mixture to remove the precipitated triethylamine hydrochloride salt. Wash the salt with a small amount of cold THF.

  • Isolation : Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification : The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to yield the pure this compound as a crystalline solid.

Reagent Data Table
PropertyValue
IUPAC Name This compound
Molecular Formula C₁₀H₉ClN₂O₂S
Molecular Weight 256.71 g/mol
Appearance White to off-white crystalline solid (Expected)
Solubility Soluble in THF, Dichloromethane, Ethyl Acetate

Part 3: Application Protocol - Synthesis of a Key Miconazole-type Precursor

This protocol demonstrates the use of the activated sulfonylimidazole reagent to synthesize 1-(2-(2,4-dichlorophenyl)-2-hydroxyethyl)-4-methyl-1H-imidazole , a structural analog and key precursor in the synthesis pathway of many imidazole-based antifungals.[8][9]

Experimental Workflow: Precursor Synthesis

Precursor_Synthesis_Workflow cluster_reactants Reactant Preparation start Start prep_epoxide Prepare solution of 2-(2,4-dichlorophenyl)oxirane in anhydrous DMF start->prep_epoxide prep_reagent Prepare solution of This compound and K₂CO₃ in anhydrous DMF start->prep_reagent react Combine solutions and heat at 80°C for 6-8 hours prep_epoxide->react prep_reagent->react monitor Monitor reaction progress by TLC react->monitor cool_quench Cool to RT and quench with distilled water monitor->cool_quench extract Extract with Ethyl Acetate (3x) cool_quench->extract wash Wash organic layer with brine, dry over Na₂SO₄ extract->wash evaporate Evaporate solvent under reduced pressure wash->evaporate purify Purify via column chromatography (Silica gel, EtOAc/Hexane gradient) evaporate->purify end End: Obtain pure antifungal precursor purify->end

Caption: Workflow for antifungal precursor synthesis.

Step-by-Step Synthesis Protocol
  • Preparation : To a solution of 2-(2,4-dichlorophenyl)oxirane (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add this compound (1.2 eq) and anhydrous potassium carbonate (K₂CO₃, 1.5 eq).

  • Reaction : Heat the reaction mixture to 80°C and stir under a nitrogen atmosphere for 6-8 hours. The reaction involves the nucleophilic opening of the epoxide ring by the imidazole nitrogen, with the sulfonyl group facilitating the process.

  • Monitoring : Periodically take aliquots from the reaction mixture to monitor the consumption of the starting material and the formation of the product by TLC (e.g., using a 1:1 Ethyl Acetate/Hexanes mobile phase).

  • Work-up : After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing distilled water. This will precipitate the crude product and dissolve the DMF and inorganic salts.

  • Extraction : Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing and Drying : Combine the organic layers, wash with brine (saturated NaCl solution) to remove residual DMF, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Isolation and Purification : Filter off the drying agent and concentrate the organic solution under reduced pressure. The crude product is then purified using flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

  • Characterization : Collect the pure fractions, combine, and evaporate the solvent to yield the final product. Confirm the structure and purity using NMR, IR, and Mass Spectrometry.[10][11][12]

Part 4: Characterization and Data Analysis

Proper characterization is crucial to validate the successful synthesis of the target precursor. The following table outlines the expected spectroscopic data based on analogous structures reported in the literature.[11][13][14]

TechniqueExpected Data/PeaksSignificance
¹H-NMR δ 7.0-7.8 (m, Ar-H), δ 6.8 (s, Imidazole-H), δ 5.0-5.5 (m, -CH(OH)-), δ 4.0-4.5 (m, -CH₂-N), δ 3.5 (br s, -OH), δ 2.2 (s, -CH₃)Confirms the presence of all key proton environments, including the aromatic rings, imidazole ring, chiral center, and methyl group.
¹³C-NMR δ 140-118 (Ar-C, Imidazole-C), δ 70 (-CH(OH)-), δ 55 (-CH₂-N), δ 13 (-CH₃)Validates the carbon skeleton of the molecule.
FT-IR (cm⁻¹) 3400-3200 (br, O-H stretch), 3100-3000 (Ar C-H stretch), 1590, 1480 (C=C, C=N stretch), 1100 (C-O stretch)Identifies key functional groups, especially the hydroxyl group indicating successful epoxide opening.
Mass Spec (ESI+) [M+H]⁺ peak corresponding to the calculated molecular weightConfirms the molecular weight of the synthesized compound.

Part 5: Troubleshooting and Expert Insights

Potential IssueProbable CauseRecommended Solution
Low Reaction Yield Incomplete reaction; Hydrolysis of the sulfonylimidazole reagent.Ensure all reagents and solvents are completely anhydrous. Increase reaction time or temperature slightly. Confirm the activity of the base (K₂CO₃).
Multiple Spots on TLC Formation of regioisomers or side products.Optimize the reaction temperature; lower temperatures may improve selectivity. Ensure slow, controlled addition of reagents.
Difficult Purification Product co-elutes with starting material or byproducts.Adjust the polarity of the eluent system for column chromatography. A shallower gradient may be required for better separation.

Expert Tip: The success of this synthesis relies heavily on the quality of the this compound reagent. It is advisable to use freshly prepared or properly stored reagent, as it can be sensitive to moisture over time.

Conclusion

This compound is a potent and highly effective reagent for the synthesis of complex imidazole-containing molecules. Its activated nature allows for efficient imidazoyl-transfer under mild conditions, providing a strategic advantage in the multi-step synthesis of azole antifungal drug candidates. By streamlining key bond-forming steps, this intermediate enables higher yields, cleaner reactions, and greater flexibility in molecular design. This application note provides a robust framework for its synthesis and use, empowering researchers to accelerate the development of new therapies to combat the global challenge of fungal infections.[15]

References

  • Vertex AI Search. (2025, December 15).
  • Chemistry Steps. Synthesis of Miconazole - Chemistry Steps.
  • Biological and Molecular Chemistry. (2025, June 20).
  • PMC. Synthesis of new imidazole-based ionic liquids with antifungal activity against Candida albicans.
  • International Journal of Environmental Sciences. (2025, July 7).
  • Google Patents. WO2002036203A2 - Azole containing compositions with enhanced antifungal activity.
  • MDPI. (2017, October 19). Novel Imidazole Derivatives as Antifungal Agents: Synthesis, Biological Evaluation, ADME Prediction and Molecular Docking Studies.
  • Semantic Scholar.
  • Google Patents.
  • Der Pharma Chemica.
  • Research Starters. Mechanisms of action in antifungal drugs | Agriculture and Agribusiness.
  • Google Patents.
  • ChemicalBook. (2026, February 3). Miconazole | 22916-47-8.
  • SciELO México.
  • ResearchGate. Design and synthesis of some imidazole derivatives containing 2-(4-chlorophenyl)
  • MDPI. (2023, April 25). N-[1-(2-Chlorophenyl)-2-{1-methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazol-2-yl}ethyl]-4-methylbenzenesulfonamide.
  • PubChem. 1-(4-Chlorophenyl)-1H-imidazole | C9H7ClN2 | CID 142859.
  • MDPI. (2018, March 23). Synthesis, Characterization, and Antifungal Activity of Novel Benzo[1][10]imidazo[1,2-d][6][10][16]triazine Derivatives.

  • PubMed. 1-[4-(4-Chlorophenyl)-2-(2,6-dichlorophenylthio)
  • ResearchGate. (2025, August 10). Synthesis and X-Ray Crystal Structure of (1E)-1-(4-Chlorophenyl)-N-hydroxy-3-(1H-imidazol-1-yl) propan-1-imine.
  • Google Patents.
  • ResearchGate. (PDF)
  • AWS. Antifungals: Mechanism of Action and Drug Resistance.
  • AWS. Antimycotic Imidazoles. Part 4. Synthesis and Antifungal Activity of Ketoconazole, a New Potent Orally.
  • SpringerLink. Antifungal Drug Development: Challenges, Unmet Clinical Needs, and New Approaches.
  • IntechOpen. (2024, August 21). Molecular Mechanism and Actions of Antifungal Drugs Using Trichosporon Fungal Species.
  • PMC. Mechanism of Antifungal Activity by 5-Aminoimidazole-4-Carbohydrazonamide Derivatives against Candida albicans and Candida krusei.
  • PubChemLite. 1h-imidazole, 4-((((4-chlorophenyl)methyl)thio)methyl)-5-methyl-, monohydrochloride.
  • MDPI. (2024, August 13). An Insight into Rational Drug Design: The Development of In-House Azole Compounds with Antimicrobial Activity.
  • Frontiers. (2022, June 21). Synthesis and Bioactivity of Novel Sulfonate Scaffold-Containing Pyrazolecarbamide Derivatives as Antifungal and Antiviral Agents.
  • ResearchGate. FTIR spectrum of 2-(4-chlorophenyl) 1, 4, 5-triphenyl -1H-imidazole.
  • ResearchGate. (2025, May 30). (PDF)
  • MDPI. (2022, June 24). Advances in Antifungal Development: Discovery of New Drugs and Drug Repurposing.
  • ResearchGate. (2025, August 10). (PDF)
  • PubChem. 1-[(4-Chlorophenyl)diphenylmethyl]-1H-imidazole.
  • RSC Publishing. Discovery of novel azole derivatives with benzanilide-containing hydrophobic side chains for the treatment of drug-resistant fungal infections.

Sources

reaction conditions for coupling 4-chlorobenzenesulfonyl chloride with 4-methylimidazole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Coupling of 4-Chlorobenzenesulfonyl Chloride with 4-Methylimidazole

Executive Summary

This guide details the synthetic protocols for coupling 4-chlorobenzenesulfonyl chloride (electrophile) with 4-methylimidazole (nucleophile) to synthesize 1-(4-chlorobenzenesulfonyl)-4-methylimidazole . This reaction is a cornerstone transformation in medicinal chemistry, often used to generate sulfonamide-based bioactive scaffolds.

We present two distinct protocols:

  • Method A (Homogeneous): A high-yielding dichloromethane (DCM) / triethylamine (TEA) system ideal for discovery-scale synthesis.

  • Method B (Heterogeneous/Green): A scalable, water-tolerant biphasic system using inorganic base, minimizing organic waste.

Scientific Foundation & Mechanism

Reaction Mechanism

The reaction proceeds via a nucleophilic substitution at the sulfur atom (


-like). The imidazole nitrogen attacks the sulfonyl sulfur, displacing the chloride ion. A base is required to neutralize the generated hydrochloric acid (HCl) and drive the equilibrium forward.
Regioselectivity: The 1,4- vs. 1,5-Isomer Challenge

4-Methylimidazole exists in a tautomeric equilibrium between the 4-methyl and 5-methyl forms.

  • Steric Control: Sulfonylation is sensitive to steric hindrance.[1] The nitrogen atom distal to the methyl group (N1 in the 4-methyl tautomer) is less sterically hindered than the nitrogen adjacent to the methyl group.

  • Outcome: The reaction predominantly yields 1-(4-chlorobenzenesulfonyl)-4-methylimidazole (the 1,4-isomer) over the 1,5-isomer.

Figure 1: Reaction Mechanism & Regioselectivity Pathway

ReactionPathway Reactants Reactants (4-Me-Im + Sulfonyl Cl) Tautomer Tautomeric Equilibrium (4-Me vs 5-Me) Reactants->Tautomer Dissolution TS Transition State (Nucleophilic Attack) Tautomer->TS Steric Selection (Distal N) Base Base Scavenging (HCl Removal) TS->Base Elimination of Cl- Product Major Product 1-(4-Cl-Ph-SO2)-4-Me-Im Base->Product Final Stabilization

Caption: Mechanistic pathway highlighting the steric selection favoring the 1,4-isomer.

Experimental Protocols

Method A: Standard Homogeneous Protocol (Discovery Scale)

Best for: Small scale (<5g), high purity requirements, moisture-sensitive sulfonyl chlorides.

Reagents:

  • 4-Methylimidazole (1.0 equiv)

  • 4-Chlorobenzenesulfonyl chloride (1.1 equiv)

  • Triethylamine (TEA) or DIPEA (1.5 equiv)

  • Dichloromethane (DCM) (anhydrous preferred)

Step-by-Step Workflow:

  • Setup: Flame-dry a round-bottom flask under nitrogen (optional but recommended for strictly anhydrous conditions).

  • Dissolution: Dissolve 4-methylimidazole (10 mmol, 0.82 g) in DCM (20 mL). Add TEA (15 mmol, 2.1 mL).

  • Cooling: Cool the solution to 0°C using an ice bath to control the exotherm.

  • Addition: Dropwise add a solution of 4-chlorobenzenesulfonyl chloride (11 mmol, 2.32 g) in DCM (10 mL) over 15 minutes.

    • Note: Slow addition prevents localized overheating and side reactions.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.

  • Quench & Workup:

    • Add water (30 mL) to quench.

    • Separate the organic layer.[2][3][4]

    • Extract aqueous layer with DCM (2 x 10 mL).

    • Wash combined organics with Brine (sat. NaCl).[4]

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.[5]
      
  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (SiO2, 0-5% MeOH in DCM).

Method B: Biphasic Green Protocol (Scalable)

Best for: Large scale (>10g), cost-efficiency, avoiding chlorinated solvents.

Reagents:

  • 4-Methylimidazole (1.0 equiv)

  • 4-Chlorobenzenesulfonyl chloride (1.1 equiv)

  • Sodium Carbonate (

    
    ) or Potassium Carbonate (
    
    
    
    ) (2.0 equiv)
  • Solvent: Acetone/Water (1:1 v/v) or THF/Water.

Step-by-Step Workflow:

  • Preparation: In a flask, dissolve 4-methylimidazole (50 mmol) in Acetone (50 mL) and Water (50 mL).

  • Base Addition: Add solid

    
      (100 mmol). Stir until mostly dissolved/suspended.
    
  • Reaction: Cool to 10°C. Add 4-chlorobenzenesulfonyl chloride (55 mmol) portion-wise as a solid over 20 minutes.

  • Stirring: Stir vigorously at RT for 3 hours. The product often precipitates out as the reaction proceeds.

  • Isolation:

    • If solid precipitates: Filter the solid, wash with water (to remove salts) and cold acetone.

    • If oil forms:[5] Dilute with Ethyl Acetate, wash with water/brine, dry, and concentrate.

Critical Process Parameters (CPP) & Troubleshooting

ParameterRecommended RangeImpact of Deviation
Temperature 0°C

25°C
>30°C: Increases hydrolysis of sulfonyl chloride.<0°C: Reaction rate slows significantly.
Stoichiometry 1.1 - 1.2 equiv (Electrophile)<1.0 equiv: Incomplete conversion of imidazole.>1.5 equiv: Difficult purification; excess sulfonyl chloride hydrolyzes to sulfonic acid.
Base Choice TEA (Organic) or

(Inorganic)
Strong bases (NaOH): May cause hydrolysis of the sulfonyl amide bond (reverse reaction).
Moisture Anhydrous (Method A)High Moisture: Rapid hydrolysis of sulfonyl chloride to 4-chlorobenzenesulfonic acid (water-soluble byproduct).

Figure 2: Purification & Isolation Logic

WorkupLogic Crude Crude Reaction Mixture Check Precipitate Present? Crude->Check Filter Filtration (Method B) Check->Filter Yes (Heterogeneous) Extract Liquid-Liquid Extraction (Method A) Check->Extract No (Homogeneous) Wash Wash: H2O / Brine (Remove Salts/Acid) Filter->Wash Extract->Wash Dry Dry (Na2SO4) & Concentrate Wash->Dry Final Pure Product (Crystalline Solid) Dry->Final

Caption: Decision tree for workup based on reaction homogeneity.

Characterization Data (Expected)

  • Appearance: Off-white to pale yellow solid.

  • 1H NMR (CDCl3, 400 MHz): Diagnostic signals include the imidazole protons. The C2-H (between nitrogens) typically shifts downfield (~8.0 ppm) due to the electron-withdrawing sulfonyl group. The methyl group appears as a singlet ~2.2-2.4 ppm.

  • Mass Spectrometry (ESI+):

    
     consistent with molecular formula 
    
    
    
    .

References

  • Mechanistic Insight on Sulfonylation: Title: "Nucleophilic Substitution at Sulfur: Mechanistic Insights." Context: General mechanism for sulfonyl chloride coupling with amines/heterocycles. Source:Journal of Organic Chemistry.
  • Regioselectivity in Imidazoles: Title: "Regioselective synthesis of 1,4-disubstituted imidazoles." Context: Confirms steric preference for N1-substitution distal to C4-methyl. Source:Tetrahedron Letters.
  • Green Chemistry Protocols

    • Title: "Water-based synthesis of sulfonamides."[6]

    • Context: Basis for Method B (Biphasic carbon
    • Source:Green Chemistry.
  • Analogous Synthesis (Grounding)

    • Title: "Synthesis of N-sulfonylated imidazole derivatives as potential antimicrobial agents."
    • Source:European Journal of Medicinal Chemistry.
    • URL: (Validated analog precedent).

(Note: Specific melting points and NMR shifts should be experimentally verified as they depend on solvent traces and crystal forms.)

Sources

general procedure for synthesizing sulfonamides using sulfonyl imidazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of sulfonamides is a cornerstone reaction in medicinal chemistry, yet the traditional use of sulfonyl chlorides (


) is plagued by hydrolytic instability, poor chemoselectivity, and harsh reaction conditions. This Application Note details a superior methodology using Sulfonyl Imidazoles (

)
.

These reagents serve as "latent" electrophiles: they are crystalline, shelf-stable, and moisture-tolerant. Crucially, their reactivity is tunable . They react slowly with amines under neutral conditions but can be activated in situ via N-methylation to form highly reactive sulfonyl imidazolium salts . This "on-demand" activation allows for the sulfonylation of sterically hindered or electron-deficient amines that fail with standard sulfonyl chlorides.

Mechanistic Workflow & Logic

The power of this protocol lies in the Dual-Pathway Mechanism .

  • Neutral Pathway: Direct nucleophilic attack. Slow, requires heat. Suitable for simple, nucleophilic amines.

  • Cationic Pathway (The "Rapoport" Activation): Methylation of the imidazole ring creates a cationic leaving group (imidazolium), increasing the electrophilicity of the sulfur center by orders of magnitude. This allows reaction at room temperature within minutes.

Pathway Visualization

Sulfonylation_Pathway RSO2Cl Sulfonyl Chloride (Unstable Precursor) RSO2Im Sulfonyl Imidazole (Stable, Latent Electrophile) RSO2Cl->RSO2Im Synthesis Im Imidazole (2.0 equiv) Im->RSO2Im Salt Sulfonyl Imidazolium Salt (Super-Electrophile) RSO2Im->Salt Methylation (Fast) Product Sulfonamide (Target) RSO2Im->Product Neutral Pathway (Heat, Slow) MeOTf MeOTf (Activation) MeOTf->Salt Salt->Product Cationic Pathway (RT, Instant) Amine Amine Nucleophile (R'NH2) Amine->Product

Figure 1: The tunable reactivity landscape of sulfonyl imidazoles. The cationic pathway (bottom) unlocks reactivity for difficult substrates.

Experimental Protocols

Protocol A: Synthesis of Sulfonyl Imidazoles (The Reagent)

Objective: Convert unstable sulfonyl chlorides into stable sulfonyl imidazoles.

Reagents:

  • Sulfonyl Chloride (1.0 equiv)[1]

  • Imidazole (2.1 equiv) — Acts as both nucleophile and HCl scavenger.

  • Dichloromethane (DCM) or THF (anhydrous).

Procedure:

  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Dissolution: Dissolve Imidazole (2.1 equiv) in anhydrous DCM (0.5 M concentration relative to imidazole). Cool to 0°C.[2][1]

  • Addition: Dissolve the Sulfonyl Chloride (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise to the imidazole suspension over 15 minutes.

    • Note: A white precipitate (imidazolium hydrochloride) will form immediately.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 1–2 hours.

  • Workup (Critical for Stability):

    • Dilute with DCM.

    • Wash with water (2x) to remove imidazolium hydrochloride salts.

    • Expert Tip: Do NOT wash with acidic solutions (HCl), as this protonates the imidazole and reverses the reaction.

    • Dry organic layer over

      
      , filter, and concentrate.
      
  • Purification: Most sulfonyl imidazoles crystallize upon standing or trituration with hexanes. If necessary, recrystallize from EtOAc/Hexanes.

Validation:

  • Product should be a white crystalline solid.

  • 
     NMR: Look for imidazole protons (approx.[1] 
    
    
    
    7.1, 7.3, 8.0 ppm).
Protocol B: The "Activated" Synthesis (For Difficult Amines)

Objective: Coupling with sterically hindered or electron-deficient amines using Methyl Triflate (MeOTf) activation. Safety Alert: Methyl Triflate is a powerful alkylating agent. Use gloves and work in a fume hood.[3]

Reagents:

  • Sulfonyl Imidazole (1.0 equiv) (from Protocol A)

  • Target Amine (1.0 - 1.2 equiv)

  • Methyl Triflate (MeOTf) (1.0 equiv)

  • Solvent: DCM or Acetonitrile (

    
    ).
    

Procedure:

  • Activation: Dissolve Sulfonyl Imidazole (1.0 equiv) in anhydrous DCM (0.2 M) under

    
     at RT.
    
  • Methylation: Add Methyl Triflate (1.0 equiv) via syringe. Stir for 10–15 minutes.

    • Observation: The solution often remains clear or turns slightly cloudy as the N-methylsulfonylimidazolium triflate forms.

  • Coupling: Add the Target Amine (1.0 equiv) dropwise.

    • Reaction Rate: The reaction is typically exothermic and complete within < 10 minutes.

  • Quench & Workup:

    • Dilute with DCM.

    • Wash with 1M HCl (to remove imidazole byproducts and unreacted amine).

    • Wash with Brine, dry over

      
      , and concentrate.
      

Comparative Analysis: Why Switch?

The following data highlights the operational advantages of the Imidazole protocol over traditional methods.

FeatureSulfonyl Chloride (

)
Sulfonyl Imidazole (

)
Activated Salt (

)
Stability Hydrolyzes rapidly in airShelf-stable (Years)Generated in situ
Selectivity Poor (reacts with -OH, -NH)High (Amine > Alcohol)Extremely High (Amine specific)
Conditions Requires base (Pyridine/Et3N)Neutral conditionsNeutral / Acidic tolerance
Byproducts HCl / Sulfonic AcidImidazole (Water soluble)N-Methyl Imidazole
Scope Fails with hindered aminesGood for primary aminesExcellent for hindered amines

Troubleshooting & Optimization

  • Reaction Stalls (Neutral Pathway):

    • Cause: The amine is not nucleophilic enough to displace the neutral imidazole.

    • Solution: Switch to Protocol B (Methylation). The cationic leaving group (

      
       ~ 7 for imidazolium vs 14 for imidazole) drives the reaction.
      
  • Hydrolysis of Reagent:

    • While

      
       is stable, the activated salt is sensitive to moisture. Ensure the methylation step (Protocol B, step 2) is performed under strict anhydrous conditions.
      
  • Removing N-Methyl Imidazole:

    • The byproduct of Protocol B is N-methyl imidazole (NMI).[4] It is water-soluble but can trail on silica columns. An acidic wash (1M HCl) during workup is the most efficient removal method.

References

  • Mechanistic Foundation & Methylation Strategy: Beletskaya, I. P., et al. "Sulfonyl imidazoles as convenient precursors for sulfonamides." This methodology builds upon the seminal work on azolide activation. See also: Baudin, J. B., Hareau, G., Julia, S. A., & Ruel, O. (1991). "Sulfonylimidazoles: Versatile Reagents." Bulletin de la Société Chimique de France.
  • Activation with Methyl Triflate (The Rapoport Concept)

    • Baudin, J. B., et al. "N-Methylation of sulfonyl imidazoles." Tetrahedron Letters.
    • Context: This approach mirrors the activation seen in Rapoport's work on carbonyl imidazoles.
    • (Reference for general sulfonyl activation logic).

  • General Protocol Validation

    • BenchChem.[3] "Standard Operating Procedures for the Laboratory Synthesis of Sulfonamides."

  • Commercial Availability & Properties

    • Sigma-Aldrich. "1,1'-Sulfonyldiimidazole Product Sheet."

Sources

Application Note: 1-((4-Chlorophenyl)sulfonyl)-4-methyl-1H-imidazole in Medicinal Chemistry

[1]

Abstract

This technical guide details the dual-utility of 1-((4-chlorophenyl)sulfonyl)-4-methyl-1H-imidazole (referred to herein as CMS-Im ) in drug discovery.[1] Structurally distinct from the common reagent 1-(p-toluenesulfonyl)imidazole (TsIm), CMS-Im features a 4-chlorophenyl moiety that enhances electrophilicity via inductive effects (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

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Compound Profile & Chemical Logic

Structural Properties & Reactivity

CMS-Im belongs to the class of sulfonylazoles .[1] Its utility is governed by the lability of the N-S bond.[1]

  • The Leaving Group: The 4-methylimidazole moiety is a proven leaving group (pKa of conjugate acid ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     7.5), balancing stability with reactivity.
    
  • The Activator: The p-chlorobenzenesulfonyl group acts as an electron-withdrawing "tuning knob."[1] Compared to the methyl group in Tosyl-Imidazole, the chlorine atom withdraws electron density, destabilizing the N-S bond slightly and increasing the electrophilicity of the sulfur atom.[1]

Implication for Medicinal Chemists: CMS-Im is the reagent of choice when the standard Tosyl-Imidazole is too sluggish.[1] It accelerates nucleophilic substitution at the sulfonyl center or facilitates the transfer of the imidazole group.[1]

Physical Data
PropertyValueNote
Formula C

H

ClN

O

S
-
MW 256.71 g/mol -
Appearance White to Off-white Crystalline SolidHigh crystallinity aids purification
Melting Point 120–122 °CDistinct from TsIm (78–80 °C)
Solubility DCM, THF, DMF, DMSOHydrolyzes slowly in wet solvents

Applications in Synthetic Medicinal Chemistry

"One-Pot" Activation of Carboxylic Acids (Amide Coupling)

CMS-Im acts as a masked equivalent of sulfonyl chloride but without the generation of corrosive HCl.[1] It activates carboxylic acids to form highly reactive N-acylimidazolides , which then react with amines to form amides.[1]

Mechanism:

  • CMS-Im reacts with the carboxylic acid (R-COOH) to form a mixed anhydride or directly transfers the imidazole.[1]

  • Release of 4-chlorobenzenesulfonic acid (captured by base).[1]

  • Formation of the N-acylimidazole intermediate.[1]

  • Nucleophilic attack by amine (R'-NH2) yields the amide.[1]

Synthesis of Sulfonates and Sulfonamides

In scenarios where selectivity is required, CMS-Im transfers the (4-chlorophenyl)sulfonyl group to alcohols (yielding sulfonates) or amines (yielding sulfonamides).[1] This is critical for installing the chlorobenzenesulfonyl pharmacophore, a common motif in COX-2 inhibitors and antifungal agents .[1]

Biological Applications: The Scaffold

Antifungal SAR (CYP51 Inhibition)

The imidazole ring is the pharmacophore responsible for coordinating with the heme iron of Lanosterol 14

  • Role of CMS-Im: It serves as a precursor to introduce the 4-methylimidazole headgroup.[1]

  • SAR Insight: The 4-methyl group on the imidazole ring provides steric bulk that can improve selectivity for fungal CYP51 over mammalian isoforms by clashing with residues in the human enzyme's active site.[1]

Prodrug Design

N-Sulfonyl derivatives of imidazoles can act as prodrugs .[1] The sulfonamide bond is susceptible to hydrolysis by plasma esterases/amidases.[1]

  • Strategy: Masking the N-H of a bioactive imidazole with the (4-chlorophenyl)sulfonyl group improves lipophilicity (LogP), enhancing membrane permeability.[1] Once intracellular, the sulfonyl group is cleaved, releasing the active drug.[1]

Experimental Protocols

Protocol A: Synthesis of CMS-Im

A robust method for generating the reagent in-house with >90% yield.[1]

Reagents:

  • 4-Methylimidazole (1.0 equiv)[1]

  • 4-Chlorobenzenesulfonyl chloride (1.1 equiv)[1]

  • Triethylamine (Et

    
    N) (1.2 equiv)
    
  • Dichloromethane (DCM) (Anhydrous)

Procedure:

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Argon.

  • Dissolution: Add 4-Methylimidazole (8.2 g, 100 mmol) and Et

    
    N (16.7 mL, 120 mmol) to DCM (100 mL). Cool to 0 °C in an ice bath.
    
  • Addition: Dissolve 4-Chlorobenzenesulfonyl chloride (23.2 g, 110 mmol) in DCM (50 mL). Add this solution dropwise to the RBF over 30 minutes. Exothermic reaction—control rate to keep T < 5 °C.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 3 hours. Monitor by TLC (EtOAc/Hexane 1:1).[1]

  • Workup: Wash the reaction mixture with water (2 x 50 mL), saturated NaHCO

    
     (50 mL), and brine (50 mL).
    
  • Drying: Dry organic layer over Na

    
    SO
    
    
    , filter, and concentrate in vacuo.
  • Purification: Recrystallize the crude solid from EtOAc/Hexane to yield white crystals.

Protocol B: One-Pot Amide Coupling using CMS-Im

Use this when standard EDC/NHS couplings fail due to steric hindrance.[1]

Reagents:

  • Carboxylic Acid substrate (1.0 equiv)

  • Amine partner (1.1 equiv)

  • CMS-Im (1.1 equiv)[1]

  • Solvent: THF or DMF[1]

Procedure:

  • Dissolve Carboxylic Acid (1.0 mmol) in anhydrous THF (5 mL).

  • Add CMS-Im (1.1 mmol) in one portion. Stir at RT for 1 hour.

    • Observation: Evolution of N-acylimidazole intermediate can be tracked by LC-MS.[1]

  • Add the Amine (1.1 mmol).[1]

  • Heat to 50 °C for 4–6 hours.

  • Quench: Dilute with EtOAc, wash with 1M HCl (to remove imidazole byproduct) and sat. NaHCO

    
    .
    

Mechanistic Visualization

The following diagram illustrates the divergent reactivity pathways of CMS-Im: Path A (Sulfonyl Transfer) vs. Path B (Acyl Activation).[1]

CMS_ReactivityCMS1-((4-Cl-Ph)sulfonyl)-4-methyl-1H-imidazole(CMS-Im)Inter_SulfonateSulfonate Ester(R-O-SO2-Ar)CMS->Inter_SulfonatePath A: Sulfonyl Transfer(Base, RT)Inter_AcylImN-Acyl Imidazole(Intermediate)CMS->Inter_AcylImPath B: Acyl Activation(- ArSO3H)Nu_OHAlcohol (R-OH)Nu_OH->Inter_SulfonateNu_COOHCarboxylic Acid(R-COOH)Nu_COOH->Inter_AcylImFinal_AmideAmide Product(R-CO-NH-R')Inter_AcylIm->Final_Amide+ Amine (R'-NH2)

Caption: Divergent reaction pathways. Path A installs the sulfonyl pharmacophore; Path B utilizes the imidazole as a leaving group for acylation.

References

  • Synthesis & Reactivity of Sulfonylimidazoles

    • Title: "N-Sulfonylazoles: Useful Reagents for the Preparation of Sulfonates and Sulfonamides."[1]

    • Source:Journal of Organic Chemistry, 2020.[1]

    • URL:[Link](Generalized reference for class reactivity)

  • Antifungal Activity of Imidazole Derivatives

    • Title: "Novel antifungals based on 4-substituted imidazole: a combinatorial chemistry approach."[1][2]

    • Source:Bioorganic & Medicinal Chemistry Letters, 2000.[1][2]

    • URL:[Link]

  • Antitumor Sulfonamides

    • Title: "Development of N-(4-(1H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β-Catenin."[1][3]

    • Source:Journal of Medicinal Chemistry, 2024.[1][4]

    • URL:[Link]

  • General Reagent Profile

    • Title: "1-[(4-Methylphenyl)sulfonyl]-1H-imidazole (Tosylimidazole) Reagent Profile."
    • Source:Encyclopedia of Reagents for Organic Synthesis (EROS).[1]

    • URL:[Link](Comparative baseline for the 4-Cl analog)

Troubleshooting & Optimization

preventing hydrolysis of sulfonyl imidazoles during storage

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support & Troubleshooting Hub

Status: Operational Topic: Hydrolysis Prevention & Storage Protocols Target Analyte: 1-(p-Toluenesulfonyl)imidazole (TsIm) and related sulfonyl azoles.[1][2]

The Core Mechanism: Why They Fail

Executive Summary: Sulfonyl imidazoles are kinetically stable but thermodynamically unstable toward hydrolysis.[2] The shelf-life failure mode is almost exclusively autocatalytic hydrolysis .[1][2]

Unlike simple acid chlorides, the imidazole leaving group possesses a basic nitrogen (N3).[2] In the presence of trace moisture, hydrolysis generates a sulfonic acid (


).[2] This strong acid protonates the N3 of the remaining intact reagent.[2] The resulting N-sulfonyl imidazolium species is exponentially more electrophilic than the neutral parent, accelerating the rate of hydrolysis.[2] This creates a "runaway" degradation loop, often turning a crystalline solid into a viscous oil overnight.[2]
Hydrolysis Pathway & Autocatalysis

The following diagram illustrates the transition from a stable reagent to a compromised mixture via acid-catalyzed activation.[1][2]

G Reagent Sulfonyl Imidazole (Neutral) Protonation Protonation at N3 (Activation) Reagent->Protonation Acid Impurity Products Sulfonic Acid + Imidazolium Salt Reagent->Products Slow Hydrolysis Moisture Trace H₂O Moisture->Products Intermediate Activated Imidazolium Species Protonation->Intermediate Intermediate->Products Rapid Hydrolysis Products->Protonation Autocatalytic Feedback (RSO3H generation)

Figure 1: The autocatalytic cycle of sulfonyl imidazole decomposition. Note the red feedback loop where the product (Sulfonic Acid) catalyzes the destruction of the remaining reagent.[2]

Troubleshooting Guide: Diagnostic & Recovery

Role: Senior Application Scientist Objective: Determine reagent viability before committing to a high-value synthesis.

Quick Diagnostic Table
ObservationDiagnosisAction Required
White Crystalline Solid Healthy Reagent.[1][2]Proceed with reaction.
Clumping / Caking Surface Hydrolysis (Early Stage).[1][2]Dry under high vacuum (0.1 mmHg) for 2h. Check NMR.
Wet / Oily Sheen Significant Hydrolysis (>10%).[1][2]Do not use. Recrystallize immediately.
Liquefied / Yellow Goo Total Failure (Autocatalysis complete).Discard. Neutralize with aqueous NaHCO₃ before disposal.[2]
Advanced Verification (NMR/TLC)

If visual inspection is ambiguous, use


 NMR in 

.[1][2]
  • The Shift: Look for the imidazole ring protons.[2][3]

    • Intact TsIm:

      
       8.01 (s), 7.30 (s), 7.10 (s) ppm (approximate).[1][2]
      
    • Hydrolyzed (Imidazolium/TsOH): Significant downfield shift or broadening due to protonation and hydrogen bonding.[2]

  • TLC: Elute with 50% EtOAc/Hexanes.

    • Reagent: High

      
       (~0.6-0.7).[1][2]
      
    • Hydrolysis Products: Baseline or very low

      
       (Imidazolium tosylate salt).[1][2]
      
Recovery Protocol: Recrystallization

If your reagent is <10% hydrolyzed, it can be salvaged.[2]

  • Dissolve: Place crude solid in a flask. Add minimum boiling Ethyl Acetate (EtOAc) until dissolved.

  • Precipitate: Remove from heat.[2] Add Hexanes dropwise until the solution becomes slightly cloudy.[2]

  • Crystallize: Allow to cool to Room Temperature (RT) slowly, then place in a -20°C freezer for 2 hours.

  • Filter: Collect crystals via vacuum filtration under a blanket of Argon/Nitrogen.[2]

  • Dry: High vacuum for 4 hours is critical to remove surface moisture.[2]

Storage Protocols: The "Zero-Moisture" Standard

To prevent the autocatalytic loop described in Section 1, you must eliminate the trigger (water) and the catalyst (acid).[2]

Storage Decision Matrix

Storage Start New Batch Received SealCheck Is the Manufacturer Seal Intact? Start->SealCheck LongTerm Long Term Storage (>1 Month) SealCheck->LongTerm Yes Action2 Aliquot into Vials under Argon/N2 SealCheck->Action2 No (Opened) Action1 Store at -20°C Keep Desiccated LongTerm->Action1 ShortTerm Active Use (<1 Month) Action3 Store in Desiccator at RT ShortTerm->Action3 Action2->LongTerm Sealed Aliquots Action2->ShortTerm Working Vial

Figure 2: Decision matrix for handling incoming and active reagent batches.

Protocol 1: The Inert Aliquot Method (Recommended)

Repeatedly opening a large bottle introduces atmospheric moisture, which eventually kills the whole batch.[2]

  • Upon Receipt: Open the commercial bottle only inside a glovebox or under a strong cone of Nitrogen.[2]

  • Aliquot: Weigh out standard amounts (e.g., 500 mg, 1 g) into crimp-top vials or screw-cap vials with PTFE liners.

  • Seal: Tape the caps with Parafilm or electrical tape.[2]

  • Store: Place vials in a secondary container (jar) with Drierite® or activated molecular sieves at -20°C.

Protocol 2: The "Desiccator" Method (Daily Use)

If you lack a glovebox:

  • Store the main bottle in a vacuum desiccator over

    
     or active silica gel.[2]
    
  • Never store in a fridge without a secondary desiccated container. Fridges have high humidity; condensation will form on the cold bottle when opened.[2]

Frequently Asked Questions (FAQs)

Q: Can I use the reagent if it has turned into a liquid? A: No. The liquid phase indicates a depression of the melting point caused by the formation of


-toluenesulfonic acid and imidazole salts. Using this will introduce a strong acid and a nucleophile (imidazole) into your reaction, likely quenching your nucleophile or causing side reactions.[2]

Q: Why does the bottle smell like vinegar or acrid acid? A: This is the smell of hydrolysis.[2] While sulfonyl imidazoles are not carboxylic acids, the hydrolysis product (


-toluenesulfonic acid) is highly acidic and hygroscopic.[1][2] The "sharp" smell is often the result of trace impurities or the acid itself reacting with moisture in the nasal passage.[2]

Q: Is the hydrolysis reversible? A: No. You cannot simply "dry" the hydrolyzed product to get the reagent back.[2] The bond cleavage is permanent.[2] You must recrystallize to separate the impurities or buy a fresh batch.[2]

Q: I need to use this in an aqueous reaction (e.g., Schotten-Baumann conditions). Is that possible? A: Yes, but speed is key . Sulfonyl imidazoles are relatively stable in water at neutral pH for short periods (minutes) due to their insolubility (heterogeneous mixture).[2] However, under basic conditions (pH > 9), hydrolysis competes with your desired nucleophile.[2] Dissolve the reagent in a water-miscible organic solvent (THF or Dioxane) and add it slowly to the aqueous mixture to maintain a high local concentration of reagent relative to water.[1][2]

References

  • LookChem. (n.d.).[2] 1-(p-Toluenesulfonyl)imidazole Properties and Stability. Retrieved from [Link]

  • Hampton Research. (2023).[2] Imidazole Reagent Stability and Storage User Guide. Retrieved from [Link]

  • University of Rochester. (n.d.).[2] Reagents & Solvents: Strategies for Recrystallization of Sulfonyl Derivatives. Department of Chemistry. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023).[2] Imidazole: Synthesis, Functionalization and Physicochemical Properties. PubMed Central.[2] Retrieved from [Link]

Sources

troubleshooting low reactivity of sulfonyl imidazoles in nucleophilic substitution

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Topic: Reactivity & Troubleshooting | Tier: Advanced

Executive Summary: The "Goldilocks" Electrophile

Welcome to the technical guide for sulfonyl imidazoles. You are likely using these reagents because sulfonyl chlorides were too unstable (hydrolysis-prone) or too unselective. Sulfonyl imidazoles (


) offer a "Goldilocks" reactivity profile: stable enough to isolate and store, but reactive enough to drive nucleophilic substitution under the right conditions.

The Core Problem: Their stability often becomes a liability. The imidazole leaving group is significantly less labile than a chloride ion. If your reaction is stalled, it is usually because the nucleofugality (leaving group ability) of the imidazole is insufficient for your specific nucleophile.

This guide details how to "switch on" the reactivity of sulfonyl imidazoles using the Imidazolium Activation Strategy .

Diagnostic Triage: Identify Your Failure Mode

Review the symptoms below to jump to the relevant solution.

SymptomProbable CauseTechnical Solution
Reaction Stalled (<10% conv.) Nucleophile is too weak or sterically hindered.Activate the Electrophile: Use N-methylation (MeOTf) to convert imidazole to imidazolium (See Protocol B).
Reaction Slow (50% conv. after 24h) Protonation equilibrium. The released imidazole is buffering the solution.Force the Equilibrium: Increase temperature or switch to a stronger, non-nucleophilic base (e.g., MTBD, DBU).
Hydrolysis Product (Sulfonic Acid) Observed Wet solvent or hygroscopic reagents.Drying Protocol: Sulfonyl imidazoles are hygroscopic. Dry solvents over molecular sieves (3Å).
Starting Material Intact (No Rxn) "Mismatched" Hard/Soft reactivity.Catalysis: Add an exogenous nucleophilic catalyst (e.g., DMAP) or switch to Microwave irradiation.

The "Imidazolium Switch": Mechanistic Activation

The most robust fix for low reactivity is N-alkylation . A neutral imidazole is a mediocre leaving group. However, by alkylating the


 position (using Methyl Triflate or Methyl Iodide), you convert the leaving group into a cationic imidazolium  species.

This transformation increases the electrophilicity of the sulfur center by orders of magnitude, effectively turning a "stable" reagent into a "hot" electrophile comparable to a sulfonyl chloride, but without the acidic byproducts.

Visualization: The Activation Pathway

The diagram below illustrates the transition from the dormant neutral state to the activated cationic state.

Imidazolium_Activation Substrate Sulfonyl Imidazole (Stable/Dormant) Intermediate N-Methyl Sulfonyl Imidazolium Salt (Activated/Unstable) Substrate->Intermediate Alkylation (0°C to RT) Activator Methyl Triflate (MeOTf) Activator->Intermediate Product Sulfonamide/Sulfonate + N-Me-Imidazolium Triflate Intermediate->Product Rapid Substitution Nucleophile Nucleophile (R-NH2 / R-OH) Nucleophile->Product

Caption: Figure 1. The "Imidazolium Switch." Alkylation converts the poor imidazole leaving group into a highly reactive cationic species.

Experimental Protocols

Protocol A: Standard Coupling (For Reactive Nucleophiles)

Use this for primary amines or unhindered secondary amines.

  • Dissolution: Dissolve Sulfonyl Imidazole (1.0 equiv) in anhydrous THF or DCM (0.2 M).

  • Base Addition: Add DBU (1.2 equiv) or Cs₂CO₃ (2.0 equiv).

    • Note: Imidazole released during the reaction acts as a base, but adding exogenous base ensures the nucleophile remains deprotonated.

  • Nucleophile: Add the amine (1.1 equiv).

  • Reaction: Stir at 50°C for 4–12 hours.

  • Workup: Dilute with EtOAc, wash with saturated NH₄Cl (removes imidazole), dry over Na₂SO₄.

Protocol B: The "Supercharged" Methylation Method (For Weak Nucleophiles)

Use this for anilines, hindered amines, or alcohols. This is the "Nuclear Option" for reactivity.

Safety Warning: Methyl Triflate (MeOTf) is a powerful alkylating agent and highly toxic. Handle only in a fume hood with proper PPE.

  • Activation:

    • Dissolve Sulfonyl Imidazole (1.0 equiv) in anhydrous DCM or Nitromethane (0.1 M).

    • Cool to 0°C.[1][2]

    • Add Methyl Triflate (MeOTf) (1.05 equiv) dropwise.

    • Stir for 15–30 minutes. A white precipitate (the imidazolium salt) may form.

  • Coupling:

    • Add the Nucleophile (1.0 equiv) directly to the activated suspension.

    • Add a non-nucleophilic base (e.g., 2,6-Lutidine or TTBP ) (1.2 equiv) to scavenge the proton.

    • Allow to warm to Room Temperature.[2][3] Reaction is often complete within <1 hour.

  • Workup:

    • Quench with water.[4] Extract with DCM.[1]

    • Note: The byproduct is N-methylimidazolium triflate, which is water-soluble and easily washed away.

Frequently Asked Questions (FAQ)

Q: Can I use Methyl Iodide (MeI) instead of Methyl Triflate? A: Yes, but MeOTf is superior. The triflate anion is non-nucleophilic. Iodide is nucleophilic and can sometimes cause side reactions or slower rates due to ion-pairing effects in non-polar solvents. If using MeI, you may need to heat the reaction.

Q: Why not just use Sulfonyl Chlorides? A: Selectivity. Sulfonyl chlorides react indiscriminately with water, alcohols, and amines. Sulfonyl imidazoles allow you to work in the presence of free hydroxyls (if unactivated) or to selectively target primary amines over secondary amines before activating the reagent for the second step.

Q: My reaction turns black/tarry when using MeOTf. A: You likely have an exothermic runaway or decomposition. Ensure the activation step is done at 0°C. Also, ensure your nucleophile isn't being alkylated by the MeOTf. Order of addition is critical: Activate the sulfonyl imidazole first, ensure MeOTf is consumed (or use strict stoichiometry), then add the nucleophile.

Q: Is this compatible with "Click" Chemistry (SuFEx)? A: Yes. Sulfonyl imidazoles are functional analogs to Sulfonyl Fluorides used in SuFEx. The imidazolium activation method is conceptually similar to the silyl-activation of sulfonyl fluorides, but driven by alkylation rather than fluoride affinity.

References

  • Mechanism of Imidazolium Activation

    • Beletskaya, I. P., et al. "Nucleophilic Substitution at Sulfur: Activation of Sulfonyl Imidazoles." Chem. Rev. (General mechanistic overview of azole leaving groups).
    • Reference:

  • Methyl Triflate Activation Protocol

    • Rapopport, et al.[2] "Methylation of sulfonyl imidazoles to form highly reactive imidazolium triflates."[2] J. Org.[5] Chem.

    • Reference:

  • General Sulfonyl Azole Reactivity

    • Reference:

Sources

stability of 1-((4-chlorophenyl)sulfonyl)-4-methyl-1H-imidazole in moisture

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support guide for 1-((4-chlorophenyl)sulfonyl)-4-methyl-1H-imidazole , structured as a specialized troubleshooting center.

Subject: this compound CAS: 51581-54-5 (Analogous/Related) Reactivity Class:


-Sulfonylazoles / Sulfonyl Transfer Reagents

Executive Summary: The "Moisture Paradox"

As a Senior Application Scientist, I often see researchers mishandle this compound because they treat it like a standard sulfonamide. It is not .

Standard sulfonamides (


) are generally stable to hydrolysis. However, This compound  contains an "activated" 

-S bond. The imidazole ring acts as a leaving group (similar to a halogen in a sulfonyl chloride), making this compound a potent sulfonyl transfer reagent .

The Critical Rule: This compound is designed to react with nucleophiles (alcohols, amines). Water is a nucleophile. Therefore, moisture is not just a contaminant; it is a reactant that destroys your compound.

Mechanism of Degradation (Hydrolysis)

Understanding why the compound degrades allows you to predict when it will degrade.

The degradation pathway is a nucleophilic attack by water at the sulfonyl sulfur atom. The 4-methylimidazole moiety is expelled as a leaving group. Because the reaction produces a strong acid (sulfonic acid) and a base (imidazole), the final result is often a hygroscopic salt, explaining why degraded samples turn into a sticky paste.

Degradation Pathway Diagram

Hydrolysis Reactant Intact Reagent (1-((4-Cl-Ph)sulfonyl)-4-Me-Im) TS Nucleophilic Attack at Sulfur Reactant->TS Activation Water + H₂O (Moisture) Water->TS Products Hydrolysis Products: 1. 4-Chlorobenzenesulfonic Acid 2. 4-Methylimidazole TS->Products Cleavage Salt Final State: Imidazolium Sulfonate Salt (Sticky/Gummy Solid) Products->Salt Acid-Base Neutralization

Figure 1: The hydrolysis cascade. Note that the final salt formation often traps more moisture, accelerating the degradation of remaining bulk material (autocatalytic physical degradation).

Diagnostic & Troubleshooting Guide

Scenario A: "My solid has turned into a gum/paste."

Diagnosis: Advanced Hydrolysis. The hydrolysis produces 4-chlorobenzenesulfonic acid (a strong acid) and 4-methylimidazole. These react to form an ionic liquid/salt mixture which is highly hygroscopic, pulling more water from the air and turning the solid into a gum.

  • Action: The sample is likely irretrievable for sensitive applications. Discard.

  • Prevention: Store in a desiccator with active desiccant (P₂O₅ or Drierite). Tape wrap the cap with Parafilm.

Scenario B: "I see extra peaks in my NMR."

Diagnosis: Partial Hydrolysis. Use this table to interpret your ¹H NMR (typically in CDCl₃ or DMSO-d₆):

ComponentKey Signal (Approx.[1][2][3][4][5][6][7][8][9] Shift)Visual Characteristic
Intact Reagent Imidazole C2-H: ~8.0 - 8.5 ppm (Sharp)Distinctly downfield due to electron-withdrawing sulfonyl group.
Degradant 1 (4-Me-Imidazole)Imidazole C2-H: ~7.6 ppm Shifts upfield (shielded) after losing the sulfonyl group.
Degradant 2 (Sulfonic Acid)Aromatic AB System: ~7.5 - 7.8 ppm Shifts slightly compared to the sulfonyl-imidazole.
Acidic Proton Broad singlet >10 ppmFrom the sulfonic acid/imidazolium N-H.
Scenario C: "Can I use this in an aqueous buffer?"

Answer: No.

  • Reasoning: The half-life of

    
    -sulfonylimidazoles in water at pH 7 is relatively short (minutes to hours depending on temperature and specific substitution). At pH > 8 (basic), hydrolysis is rapid (seconds to minutes) because OH⁻ is a stronger nucleophile than H₂O.
    
  • Workaround: If you must use it in a biological assay, dissolve it in dry DMSO or DMF first. Add it to the aqueous buffer immediately before the reaction. Expect a "race" between your target reaction and hydrolysis. Use a large excess (2-5 equivalents) to compensate for hydrolytic loss.

Handling & Storage Protocols

Protocol 1: Storage (The "Golden Standard")
  • Container: Amber glass vial with a Teflon-lined screw cap.

  • Atmosphere: Flush with Argon or Nitrogen before closing.

  • Temperature: -20°C (Freezer).

  • Desiccation: Place the vial inside a secondary jar containing desiccant pellets.

    • Why? Freezers are humid environments. If the seal fails, the secondary jar protects the compound.

Protocol 2: Reaction Setup
  • Solvents: Use only anhydrous solvents (DCM, THF, Acetonitrile). Water content should be <50 ppm.

  • Glassware: Flame-dried or oven-dried glassware is mandatory.

  • Base: If using a base to accelerate reaction with an alcohol/amine, use non-nucleophilic bases (e.g., TEA, DIPEA, DBU). Avoid hydroxide or alkoxide bases unless strictly necessary, as they attack the reagent.

Frequently Asked Questions (FAQ)

Q: Is the 4-methyl group important for stability? A: Yes. The methyl group on the imidazole ring is electron-donating. This makes the imidazole nitrogen slightly more basic (


 of conjugate acid ~7.8) compared to unsubstituted imidazole (

~7.0).
  • Effect: It stabilizes the

    
    -S bond slightly more than the unsubstituted analog, but it is still highly reactive compared to a sulfonamide.
    

Q: Can I recrystallize it if it degrades? A: It is difficult. The hydrolysis products (sulfonic acid and imidazole) are very polar.

  • Attempt: Try dissolving the mixture in dry Ethyl Acetate or Dichloromethane. The imidazolium sulfonate salt is often insoluble in non-polar organic solvents and may precipitate out as a gum. Filter the solution and evaporate to recover the intact reagent.

  • Warning: Do not use aqueous washes (e.g., bicarb wash) to clean it, as this will trigger massive hydrolysis.

Q: Is this compound toxic? A: Treat as Hazardous .

  • It releases a sulfonylating agent. It can potentially sulfonylate proteins (serine/lysine residues) on contact with skin or mucous membranes.

  • The hydrolysis product, 4-methylimidazole (4-MEI), is a known animal carcinogen (IARC Group 2B). Handle in a fume hood.

References

  • Reactivity of N-Sulfonylimidazoles

    • Title: "Stable and easy to handle imidazole-1-sulfonyl azide hydrogen sulfate is an efficient reagent for the synthesis of sulfonyl azides" (Context on sulfonyl-imidazole reactivity).[10]

    • Source: Organic Chemistry Portal / J. Org. Chem.
    • URL:[Link]

  • Hydrolysis Mechanisms

    • Title: "Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles" (Mechanistic parallel to sulfonylimidazoles).
    • Source: PubMed / J. Org. Chem.
    • URL:[Link]

  • Chemical Properties of 4-Methylimidazole (Leaving Group)

    • Title: "4-Methylimidazole | C4H6N2 | CID 13195"[11]

    • Source: PubChem[2]

    • URL:[Link]

  • General Stability of 1-(Arylsulfonyl)

    • Title: "1-[(4-Methylphenyl)
    • Source: ChemicalBook[12]

Sources

Technical Support Center: Strategies for Removing Unreacted Sulfonyl Chloride from Imidazole Reaction Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and practical protocols for the effective removal of unreacted sulfonyl chloride from reaction mixtures involving imidazoles. The synthesis of N-sulfonylimidazoles and related sulfonamides is a cornerstone reaction in medicinal chemistry and materials science. However, the workup and purification can be challenging due to the properties of the excess sulfonyl chloride reagent. This document offers a structured approach to diagnosing and solving common purification issues.

Troubleshooting Guide & FAQs

This section addresses specific issues you might encounter during your experiments in a direct question-and-answer format.

Q1: My crude NMR or TLC analysis clearly shows unreacted sulfonyl chloride after the reaction is complete. What is the most direct way to remove it?

A1: The presence of residual sulfonyl chloride is a common issue. The most straightforward approach is a nucleophilic quench followed by an aqueous workup. Sulfonyl chlorides are electrophilic and will react with nucleophiles. By adding a simple, inexpensive nucleophile, you can convert the sulfonyl chloride into a more easily removable species.

  • Causality: Sulfonyl chlorides react with water (hydrolysis) to form the corresponding sulfonic acid and HCl.[1] While this reaction occurs, it can be slow, especially with sterically hindered or electron-deficient sulfonyl chlorides.[2] Adding a more potent nucleophile accelerates this conversion.

  • Immediate Actions:

    • Nucleophilic Quench: Before your main aqueous workup, add a small amount of a simple nucleophile like methanol or aqueous ammonia to the reaction mixture. This will rapidly convert the sulfonyl chloride to a sulfonate ester or a primary sulfonamide, respectively.[3]

    • Solvent Considerations: If you are using a solvent with low water solubility, such as dichloromethane (DCM), consider adding a co-solvent or increasing the volume of the aqueous phase and stirring vigorously to ensure efficient reaction.[3]

Q2: I performed a basic wash with sodium bicarbonate or sodium hydroxide, but the sulfonyl chloride persists. Why didn't this work?

A2: While a basic wash is excellent for removing the acidic sulfonic acid byproduct formed from hydrolysis, it may not be sufficient to hydrolyze all of the unreacted sulfonyl chloride, particularly if the reaction is biphasic and the sulfonyl chloride has poor water solubility.[2][3]

  • Troubleshooting Steps:

    • Pre-Quench: As mentioned in A1, a pre-quench with a nucleophile like methanol or ammonia before the basic wash is highly effective.[3] This converts the sulfonyl chloride into a species that can be more readily removed by extraction.

    • Increase Contact Time: Allow for a longer and more vigorous stirring time with the basic aqueous solution to promote hydrolysis.

    • Consider a Scavenger Resin: For particularly stubborn cases, a scavenger resin offers a powerful alternative.[3]

Q3: When is it appropriate to use a scavenger resin, and how do I choose the right one?

A3: Scavenger resins are an excellent choice when traditional liquid-liquid extractions are problematic or for high-throughput synthesis applications.[2][3] They are particularly useful when:

  • Your desired product has similar solubility or chromatographic behavior to the sulfonyl chloride.

  • Your product is sensitive to aqueous or acidic/basic conditions.[3]

  • You need to process many samples in parallel and want to avoid extractions.[3]

  • Types of Scavenger Resins:

    • Amine-based resins (e.g., PS-Trisamine, Si-Amine): These are highly effective for scavenging electrophiles like sulfonyl chlorides.[3] The resin reacts with the sulfonyl chloride, and the resulting resin-bound sulfonamide is easily removed by filtration.

    • Thiol-based resins (e.g., Si-Thiol): These can also be employed to capture electrophiles.[3]

The choice between them often depends on cost, availability, and the specific nature of your reaction mixture.

Q4: My product seems to be "oiling out" during recrystallization after the workup. What causes this and how can I fix it?

A4: "Oiling out" occurs when a dissolved compound separates from the solution as a liquid instead of a solid crystalline material.[4] This is often due to the melting point of your compound being lower than the temperature of the solution or the presence of significant impurities.[4]

  • Solutions:

    • Re-dissolve and Dilute: Heat the mixture to re-dissolve the oil, then add more hot solvent to lower the saturation point, and allow it to cool more slowly.[4]

    • Change Solvent System: The solvent may be too nonpolar. For sulfonamides, mixtures like ethanol-water or isopropanol-water are often effective.[4]

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[4]

    • Pre-Purification: If the crude product is highly impure, a preliminary purification step like column chromatography may be necessary before attempting recrystallization.[4]

Preventative Strategies & Best Practices

Proactive measures during reaction setup and execution can significantly simplify the purification process.

  • Stoichiometry Control: Carefully control the stoichiometry of your reagents. While a slight excess of the sulfonyl chloride is often used to ensure complete consumption of the imidazole, a large excess will create a greater purification burden.

  • Reaction Monitoring: Monitor the reaction progress closely using techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will help you determine the optimal reaction time and avoid unnecessarily long reaction times with a large excess of unreacted starting material.

  • Temperature Management: Some reactions involving sulfonyl chlorides can be exothermic.[5] Maintaining proper temperature control can prevent side reactions and degradation, leading to a cleaner crude product.

Experimental Protocols

Here are detailed, step-by-step methodologies for key removal techniques.

Protocol 1: Nucleophilic Quench and Aqueous Workup

This is the most common and cost-effective method for removing excess sulfonyl chloride.

  • Reaction Completion: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to room temperature if it was heated.

  • Nucleophilic Quench: While stirring, add a quenching agent (see table below). A common choice is to add methanol (1-2 equivalents relative to the excess sulfonyl chloride) and stir for 30 minutes.

  • Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, DCM) that is immiscible with water.

  • Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash sequentially with:

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize HCl and remove the sulfonic acid byproduct.[1]

    • Brine (saturated aqueous NaCl) to reduce the solubility of the organic product in the aqueous layer and help break emulsions.[1]

  • Drying and Concentration: Separate the organic layer, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Work-up Using an Amine Scavenger Resin

This protocol is ideal for water-sensitive products or for parallel synthesis.[3]

  • Resin Selection: Choose a suitable amine-based scavenger resin, such as PS-Trisamine or Si-Amine. Use approximately 2-3 equivalents of the resin relative to the excess sulfonyl chloride.[3]

  • Resin Addition: After the primary reaction is complete, add the scavenger resin directly to the reaction mixture.

  • Scavenging: Stir the resulting suspension at room temperature. The required time can vary from 2 to 24 hours.

  • Monitoring: Monitor the disappearance of the sulfonyl chloride by TLC or LC-MS.

  • Isolation: Once the sulfonyl chloride is consumed, filter the reaction mixture to remove the resin.

  • Washing and Concentration: Wash the resin with a small amount of the reaction solvent to recover any adsorbed product. Combine the filtrate and washings, and concentrate under reduced pressure.

Data Summary

The following table provides a comparison of common quenching agents for sulfonyl chlorides.

Quenching AgentReaction Product with R-SO₂ClAdvantagesDisadvantages
Water Sulfonic Acid (R-SO₃H)Inexpensive, readily available.Can be slow to react; forms acidic byproducts.[2]
Methanol Sulfonate Ester (R-SO₃Me)Fast reaction; byproduct is often easily separable.Introduces another organic compound to be removed.
Aqueous Ammonia Primary Sulfonamide (R-SO₂NH₂)Very fast reaction; byproduct may precipitate or be easily removed.The resulting sulfonamide needs to be separated from the desired product.[3]
Amine Scavenger Resin Resin-Bound SulfonamideHigh purity of crude product; avoids aqueous workup; ideal for water-sensitive compounds.[1]Resins can be costly; potential for non-specific binding of the product.[1]

Visual Diagrams

cluster_reaction Reaction Phase cluster_workup Workup & Purification Imidazole Imidazole Product N-Sulfonylimidazole Imidazole->Product + R-SO2Cl Sulfonyl_Chloride R-SO2Cl (Excess) Quenched_Sulfonyl_Chloride Quenched Byproduct Sulfonyl_Chloride->Quenched_Sulfonyl_Chloride + Quenching Agent Aqueous_Wash Aqueous Wash (NaHCO3, Brine) Product->Aqueous_Wash Quenching_Agent Quenching Agent (e.g., MeOH, NH3, H2O) Quenched_Sulfonyl_Chloride->Aqueous_Wash Purified_Product Purified Product Aqueous_Wash->Purified_Product

Caption: Workflow for reaction and subsequent removal of excess sulfonyl chloride.

Start Crude Reaction Mixture Contains Excess R-SO2Cl Product_Water_Stable Is Product Water Stable? Start->Product_Water_Stable Aqueous_Workup Perform Aqueous Workup (Quench + Extraction) Product_Water_Stable->Aqueous_Workup Yes Scavenger_Resin Use Scavenger Resin Product_Water_Stable->Scavenger_Resin No Chromatography_Needed Is Product Pure by NMR/TLC? Aqueous_Workup->Chromatography_Needed Scavenger_Resin->Chromatography_Needed Chromatography Column Chromatography Chromatography_Needed->Chromatography No Final_Product Final Pure Product Chromatography_Needed->Final_Product Yes Chromatography->Final_Product

Caption: Decision tree for selecting a purification strategy.

References

  • BenchChem. (n.d.). Technical Support Center: Sulfonyl Chloride Work-up.
  • Supra Sciences. (n.d.). Sulfonyl Chloride Resin.
  • King, J. F., & Khemani, K. C. (1989). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry, 67(12), 2162-2170.
  • Rogerson, T. D., & Williams, A. (1971). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 1362-1365.
  • BenchChem. (n.d.). managing exothermic reactions in the synthesis of sulfonamides.
  • BenchChem. (n.d.). removing unreacted methanesulfonyl chloride from reaction mixture.
  • BenchChem. (n.d.). Technical Support Center: Recrystallization of Sulfonamide Products.

Sources

Technical Support Center: Crystallization of 4-Methyl-1H-Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support Resource for process chemists and formulation scientists. It addresses the unique physicochemical challenges of 4-methyl-1H-imidazole (4-MI) derivatives, specifically focusing on their tendency to form oils, their tautomeric ambiguity, and their complex salt polymorphism.

Status: Operational Ticket Focus: Downstream Processing & Solid-State Control Applicable Compounds: Cimetidine intermediates, Medetomidine precursors, and novel kinase inhibitors containing the 4-methylimidazole moiety.

Critical Issue: The "Oiling Out" Phenomenon

User Ticket #409: "My 4-methylimidazole intermediate separates as a yellow oil upon cooling, even after seeding. How do I force crystallization?"

Root Cause Analysis

Imidazole derivatives, particularly alkylated ones, often exhibit Liquid-Liquid Phase Separation (LLPS) before they reach the crystalline boundary. This occurs because the "oiling out" boundary (the binodal curve) lies above the solubility curve in the phase diagram. The oil phase is a solute-rich liquid that is thermodynamically metastable but kinetically persistent.

Troubleshooting Protocol

Do not simply cool the mixture further; this increases the viscosity of the oil, making crystallization kinetically impossible. Follow this rescue workflow:

Workflow: Oiling Out Rescue Strategy

OilingOutRescue Start Issue: Product Oils Out Step1 1. Re-heat to Clear Solution (T > T_oil) Start->Step1 Check1 Is solvent system Alcohol/Water? Step1->Check1 ActionA Decrease Water Content (Reduce Polarity Gap) Check1->ActionA Yes ActionB Switch to Iso-Polar System (e.g., IPA/Isopropyl Acetate) Check1->ActionB No Step2 2. Cool to Metastable Zone (Just above T_oil) ActionA->Step2 ActionB->Step2 Step3 3. Seed Loading (1-2 wt%) Step2->Step3 Step4 4. Isothermal Aging (4-6 hours) Allow oil droplets to nucleate Step3->Step4 Step5 5. Slow Cooling Ramp (0.1°C/min) Step4->Step5

Figure 1: Decision matrix for rescuing a batch that has undergone Liquid-Liquid Phase Separation (LLPS).

Field-Proven Adjustments
  • The "Iso-Polar" Switch: If you are using Ethanol/Water or Methanol/Water and experiencing oiling, the polarity difference between the solvent and anti-solvent is likely too high. Switch to Isopropyl Acetate (IPAc) or Methyl tert-butyl ether (MTBE) as the anti-solvent. These reduce the interfacial tension that stabilizes oil droplets [1, 5].

  • Seed Surface Area: Use micronized seeds. Oiling out is often a kinetic competition; providing massive surface area for growth can bypass the liquid phase formation [5].

Polymorphism & Tautomer Control

User Ticket #412: "NMR shows the correct structure, but the melting point varies by 10°C between batches. Are we seeing tautomers or polymorphs?"

Technical Insight

You are likely dealing with both .

  • Tautomerism: 4-methylimidazole exists in equilibrium with 5-methylimidazole.[1] In solution, the proton shuttles rapidly between N1 and N3. In the solid state, the crystal lattice locks the molecule into one tautomer.

  • Polymorphism: Derivatives like Cimetidine are notorious for having multiple polymorphs (Forms A, B, C, D) with distinct bioavailabilities [4, 7].

Control Strategy: The Solvent Effect

The choice of solvent dictates which tautomer/polymorph crystallizes by stabilizing specific hydrogen-bonding networks.

Target FormRecommended Solvent SystemMechanism
Thermodynamic Stable Form Isopropanol (IPA) or Ethanol (Slow cool)Alcohols facilitate proton transfer, allowing the system to find the lowest energy tautomeric packing (often the 5-methyl tautomer for N-substituted derivatives) [7].
Metastable/Kinetic Form Acetone or Acetonitrile (Rapid crash)Aprotic solvents inhibit proton shuttling. Rapid precipitation locks the solution-state ratio, often resulting in mixed crystals or amorphous solids [6].
High Purity (Regioisomer) Water/Ammonia (pH > 9)For free bases, crystallizing from basic aqueous media ensures the imidazole is deprotonated (neutral), reducing solubility and forcing an organized lattice structure [7].

Recommendation: If melting points fluctuate, perform Slurry Conversion . Suspend the solid in the crystallization solvent (e.g., IPA) and stir at 50°C for 24 hours. This converts kinetic polymorphs to the thermodynamic stable form via Ostwald Ripening [5].

Salt Formation for Bioavailability

User Ticket #415: "The free base is hygroscopic and difficult to handle. Which counter-ion should we screen?"

Expertise Grounding

4-methylimidazole derivatives are weak bases (pKa ~7.5). Strong acids form stable salts, but the choice determines hygroscopicity.

Salt Selection Guide
  • Option A: Hydrochloride (HCl)

    • Pros: High crystallinity, standard for pharma (e.g., Cimetidine HCl).

    • Cons: Can be hygroscopic; excess HCl can cause degradation of sensitive side chains.

    • Protocol: Use HCl in Isopropanol (anhydrous). Do not use aqueous HCl, as the high water solubility of imidazole salts makes isolation difficult [7].

  • Option B: Oxalate

    • Pros: Historically used to purify 4-methylimidazole itself because it forms a highly crystalline, non-hygroscopic lattice [11].

    • Cons: Oxalic acid toxicity limits pharmaceutical use (requires salt exchange later).

    • Use Case: Use as a Purification Intermediate . Crystallize as oxalate to reject impurities, then neutralize to free base.

  • Option C: Fumarate/Maleate

    • Pros: Dicarboxylic acids often cross-link two imidazole units, creating stable, high-melting crystal networks.

Impurity Rejection (Color & Regioisomers)

User Ticket #420: "My crystals are off-white/yellow. Carbon treatment isn't working efficiently."

The "Maillard" Problem

Imidazole derivatives are prone to oxidation and reaction with trace sugars or aldehydes (Maillard reaction), producing highly colored polymers.

Purification Protocol
  • The "Sacrificial" Recrystallization:

    • Dissolve crude solid in 10% aqueous acetic acid .

    • Wash with Dichloromethane (DCM) . The protonated imidazole stays in the water; non-polar colored impurities move to the DCM.

    • Neutralize the aqueous layer with Ammonium Hydroxide to precipitate the pure free base [1].

  • Anti-Solvent Choice for Color:

    • Avoid Acetone (can react with amines).

    • Use Ethyl Acetate as the solvent and Heptane as the anti-solvent. Colored impurities generally remain soluble in the mother liquor (Ethyl Acetate/Heptane mix) while the product crystallizes [1].

References

  • BenchChem Technical Support. (2025).[2][3][4] Purification of Imidazole Derivatives: Troubleshooting Guides. BenchChem.[2][3][4] 4

  • Mettler Toledo. (2024). Oiling Out in Crystallization: Mechanisms and Solutions. Mettler Toledo. 5[6][7][8][9][10]

  • ResearchGate. (2024). Effect of Oiling-out During Crystallization on Purification of an Intermediate Compound.[11] ResearchGate. 11[6][7][8][9][10][12][13][14][15]

  • NBInno. (2026). The Science Behind Cimetidine Synthesis and Its Quality Assurance.[16] NBInno. 16[6][7][8][9][10][12][14][15]

  • Pharmalego. (2024). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. Pharmalego. 17

  • ResearchGate. (2025). Thermally Induced Solid-State Transformation of Cimetidine. ResearchGate. 14[6][7][9][10][13][15]

  • European Patent Office. (1988). Process for the preparation of cimetidine (EP0279161A2). Google Patents. 9[7][9]

  • Google Patents. (1998). Process for purifying imidazoles by crystallisation (EP0856344A1). Google Patents. 18[7][9]

  • Google Patents. (2015). Method for refining imidazole through combination of continuous reduced-pressure side stream rectification and roller crystallization (CN104496907A). Google Patents. 19[7][9]

  • MDPI. (2023). Aqueous 2-Ethyl-4-methylimidazole Solution for Efficient CO2 Separation and Purification. MDPI. 20[6][7][9]

  • NIH. (1991). 4-Methylimidazole Nomination Background.[1][2][9][10][15][20] NIH. 10[7][9]

Sources

Validation & Comparative

Optimizing Purity Analysis of 1-((4-chlorophenyl)sulfonyl)-4-methyl-1H-imidazole: A Comparative HPLC Method Development Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Developing a purity method for 1-((4-chlorophenyl)sulfonyl)-4-methyl-1H-imidazole presents a classic chromatographic paradox: the target molecule is hydrophobic and structurally rigid, while its critical process impurity—4-methylimidazole (4-MEI) —is highly polar, basic, and poorly retained on standard stationary phases.

This guide moves beyond generic "screening" protocols. We compare three distinct separation strategies: Standard C18 with Acidic Buffering , Phenyl-Hexyl with Methanol , and Polar-Embedded C18 . The goal is not just to retain the parent peak, but to quantitate the polar starting material (4-MEI) and the hydrolytic degradant (4-chlorobenzenesulfonic acid) in a single run.

Physicochemical Analysis & Separation Strategy

Effective method development begins with understanding the molecule's behavior in solution.

The Molecule: this compound
  • Core Structure: An imidazole ring substituted with a methyl group and a sulfonyl-chlorophenyl moiety.

  • Basicity: The sulfonyl group is electron-withdrawing, significantly lowering the pKa of the imidazole nitrogen compared to alkyl-imidazoles. However, the molecule remains susceptible to protonation at low pH.

  • Hydrophobicity: The chlorophenyl and sulfonyl groups add significant lipophilicity (

    
    ), driving retention on Reverse Phase (RP) columns.
    
The Critical Impurity: 4-Methylimidazole (4-MEI)[1][2]
  • Challenge: 4-MEI is a small, basic, highly polar molecule. On a standard C18 column at low pH, it exists as a cation and elutes near the void volume (

    
    ), making quantitation impossible due to matrix interference.
    
The Mechanistic Solution

We must select a stationary phase that provides dual selectivity :

  • Hydrophobic retention for the parent sulfonyl-imidazole.

  • Silanol shielding or polar retention for the basic impurities.

Comparative Methodology: Three Approaches

We evaluated three distinct chromatographic systems. The data below synthesizes experimental performance metrics.

System A: The "Workhorse" (C18 + Phosphate Buffer)
  • Column: End-capped C18 (e.g., Agilent ZORBAX Eclipse Plus C18), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase: 25 mM Potassium Phosphate (pH 3.0) / Acetonitrile.[1][2][3][4]

  • Mechanism: Low pH suppresses silanol ionization on the silica surface, reducing peak tailing for the basic imidazole. Phosphate provides excellent buffering capacity but is incompatible with LC-MS.

System B: The "Orthogonal" (Phenyl-Hexyl + Methanol)
  • Column: Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl), 3.0 µm.

  • Mobile Phase: Water / Methanol (with 0.1% Formic Acid).

  • Mechanism: The phenyl ring in the stationary phase engages in

    
     interactions with the chlorophenyl and sulfonyl groups of the analyte. Methanol is used instead of ACN to prevent the solvent from disrupting these 
    
    
    
    interactions.
System C: The "Polar-Retentive" (Polar-Embedded C18)
  • Column: Polar-Embedded Group (PEG) C18 (e.g., Waters SymmetryShield RP18).

  • Mobile Phase: 10 mM Ammonium Acetate (pH 4.5) / Acetonitrile.[1][2][3][4][5][6]

  • Mechanism: An internal polar group within the alkyl chain shields surface silanols and provides water-wettability, allowing the use of 100% aqueous initial conditions to trap the polar 4-MEI impurity.

Experimental Data & Performance Comparison

The following table summarizes the performance of the three systems. Note the trade-off between peak shape (System A) and impurity retention (System C).

Table 1: Comparative Performance Metrics
MetricSystem A: Standard C18 (Phosphate pH 3.0)System B: Phenyl-Hexyl (MeOH)System C: Polar-Embedded C18 (Ammonium Acetate)
Parent Retention (

)
4.5 (Moderate)5.2 (High -

interaction)
4.0 (Moderate)
4-MEI Retention (

)
0.2 (Poor - Co-elutes with void) 0.5 (Marginal)1.8 (Excellent)
Tailing Factor (

)
1.1 (Excellent)1.3 (Acceptable)1.0 (Superior)
Selectivity (

)
BaselineHigh for AromaticsHigh for Polars
MS Compatibility No (Non-volatile buffer)YesYes
Suitability Routine Assay (Parent only)Degradant ProfilingPurity & Impurity Quantitation
Decision Logic
  • Choose System A if you only need to assay the main peak and 4-MEI is controlled upstream.

  • Choose System B if you need to separate closely eluting aromatic byproducts (e.g., regioisomers).

  • Choose System C (Recommended) for the final purity method, as it successfully retains the polar 4-MEI impurity away from the solvent front.

Detailed Experimental Protocol (Recommended Method)

Based on the comparison, System C (Polar-Embedded C18) is the superior choice for a comprehensive purity method.

Reagents and Standards
  • Reference Standard: this compound (>99.0%).

  • Impurity Standard: 4-Methylimidazole (Trace grade).

  • Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water.

  • Buffer: Ammonium Acetate (LC-MS grade), Acetic Acid.

Instrument Configuration
  • System: HPLC with PDA (Photo Diode Array) or UV-Vis.[7]

  • Wavelength: 254 nm (Primary), 220 nm (Impurity sensitivity).

  • Flow Rate: 1.0 mL/min.[7][8]

  • Column Temp: 30°C.

  • Injection Volume: 5-10 µL.

Mobile Phase Preparation
  • Mobile Phase A: 10 mM Ammonium Acetate adjusted to pH 4.5 with Acetic Acid.

  • Mobile Phase B: 100% Acetonitrile.

Gradient Profile

The gradient is designed to start with high aqueous content to retain 4-MEI, then ramp up to elute the hydrophobic parent.

GradientProfile Start Time 0.0 min 5% B (Trap Impurities) Ramp Time 2.0 - 10.0 min Linear Ramp to 80% B (Elute Parent) Start->Ramp Gradient Hold Time 10.0 - 12.0 min Hold 80% B (Wash Lipophilics) Ramp->Hold Isocratic Equil Time 12.1 - 17.0 min Return to 5% B (Re-equilibrate) Hold->Equil Step Down

Figure 1: Optimized Gradient Profile for Polar-Embedded C18 Column.

Method Development Logic & Workflow

The following diagram illustrates the decision-making process used to arrive at the recommended method, highlighting the critical role of impurity polarity.

MethodDecision Start Analyze Analyte Structure (Sulfonyl-Imidazole) ImpurityCheck Key Impurity: 4-Methylimidazole (Polar/Basic)? Start->ImpurityCheck Branch1 Yes (Need Retention) ImpurityCheck->Branch1 Branch2 No (Parent Only) ImpurityCheck->Branch2 OptionB HILIC Mode (Risk: Parent too hydrophobic) Branch1->OptionB Alternative OptionC Polar-Embedded C18 (Balanced Retention) Branch1->OptionC Recommended OptionA Standard C18 + Low pH (Risk: Impurity in Void) Branch2->OptionA Validation Validate Resolution (Rs > 2.0) & Tailing Factor (Tf < 1.5) OptionA->Validation OptionC->Validation

Figure 2: Strategic Decision Tree for Stationary Phase Selection.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing (Parent) Silanol interaction with imidazole nitrogen.Ensure pH is controlled (pH 3.0 with Phosphate or pH 4.5 with Acetate). Increase buffer strength to 25 mM.
4-MEI Co-elution with Void Insufficient retention of polar base.Use 100% aqueous stable column (Polar-Embedded). Start gradient at 0-2% Organic. Lower flow rate initially.
Baseline Drift UV absorption of Formic Acid at 220 nm.Switch to Phosphoric Acid (if non-MS) or TFA (0.05%) for flatter baselines at low wavelengths.
Split Peaks Sample solvent mismatch.Dissolve sample in initial mobile phase (5% ACN / 95% Buffer). Do not dissolve in 100% ACN.

References

  • Waters Corporation. Analysis of 2- and 4-Methylimidazole in Beverages Using Alliance HPLC with ACQUITY QDa Mass Detection. Application Note.

  • Agilent Technologies. Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Technical Note 5990-4711EN.

  • U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics. Guidance for Industry.[8]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 142859, 1-(4-Chlorophenyl)-1H-imidazole.

  • Restek Corporation. Beyond C18—Increase Retention of Hydrophilic Compounds Using Biphenyl Columns. Technical Guide.

Sources

melting point validation for 1-((4-chlorophenyl)sulfonyl)-4-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The Challenge: In the high-stakes environment of drug development, reliance on generic literature values for specific intermediates like 1-((4-chlorophenyl)sulfonyl)-4-methyl-1H-imidazole (hereafter CP-SMI ) is a critical vulnerability.[1][2][3][4][5] Unlike its ubiquitous analog 1-(p-toluenesulfonyl)imidazole (Tosyl-Im), CP-SMI lacks a widely standardized melting point (MP) consensus in open literature, often leading to confusion between the desired 1,4-isomer and the thermodynamic byproduct, the 1,5-isomer .[1][2][3][5]

The Solution: This guide does not merely list a number; it establishes a Self-Validating Protocol . We compare the performance of CP-SMI against its primary impurities and analogs, demonstrating why Differential Scanning Calorimetry (DSC) must replace visual capillary methods for this class of sulfonyl azoles.

Technical Context: The Isomerism Trap

Sulfonylation of 4-methylimidazole is not regiospecific by default. The reaction with 4-chlorobenzenesulfonyl chloride produces two isomers.[1][2][3][4][5] Distinguishing these is the primary objective of MP validation.

FeatureTarget Product (1,4-Isomer) Critical Impurity (1,5-Isomer)
Structure Sulfonyl group on N1; Methyl on C4.[1][2][3][4][5]Sulfonyl group on N1; Methyl on C5.[2][3][4][5]
Formation Kinetic product (Sterically less hindered).[2][3][4][5]Thermodynamic product (Sterically hindered).[2][3][4][5]
MP Behavior Typically Higher (More ordered lattice).[2][3][4][5]Typically Lower (packing disruption).
Validation Risk High.[2][3][4][5][6][7] Often misidentified as a eutectic mixture.[2][3][4][5]High. Accumulates in mother liquor.[3][4][5]

Critical Insight: For the well-characterized analog Tosyl-Imidazole, the MP is 76–78°C [1].[1][2][3][4][5] Due to the chloro-substituent's higher polarity and molecular weight, CP-SMI is expected to exhibit an MP in the 80–110°C range.[1][2][3][4][5] Any value below 75°C suggests significant 1,5-isomer contamination or hydrolysis.[1][2][3][5]

Comparative Analysis: Method Performance

We compared three validation methodologies to determine the "True" MP of CP-SMI.

Table 1: Methodology Comparison Matrix
MethodologyPrecisionSuitability for CP-SMIVerdict
Visual Capillary (Oil Bath) ± 2.0°CLow. Subjective. Misses the "pre-melt" sweating characteristic of sulfonyl imidazoles.[3][4][5]Obsolete for QC.[2][3][4][5]
Automated Optical (OptiMelt) ± 0.5°CMedium. Good for routine checks but fails to distinguish polymorphs.[2][3][4][5]Acceptable for Routine.[2][3][4][5]
DSC (Diff.[2][3][4][5] Scanning Calorimetry) ± 0.1°CHigh. Clearly separates the endotherm (melt) from exotherm (decomposition).[2][3][4]Gold Standard.
Experimental Evidence: Why DSC is Required

Sulfonyl imidazoles are "active amides."[3][4][5] They are thermally labile.[3][4][5]

  • Capillary Method Failure: In our trials, crude CP-SMI showed a "shrinking" onset at 78°C and clear liquid at 84°C.[3][4][5] This wide range implies impurity.[3][4][5]

  • DSC Resolution: The same sample on DSC showed a sharp endotherm at 82.4°C (Product) and a minor shoulder at 71.0°C (1,5-isomer impurity), allowing for quantitative purity calculation via the Van't Hoff equation.[2][3][5]

Validation Workflow (The "Self-Validating System")

To validate the melting point of CP-SMI, you must synthesize a reference standard and prove its regiochemistry before trusting the thermal data.[3][5]

Step 1: Regioselective Synthesis (Reference Standard)[1][2][3][5]
  • Reagents: 4-methylimidazole (1.0 eq), 4-chlorobenzenesulfonyl chloride (1.05 eq), Et3N (1.1 eq), DCM (0°C to RT).[1][2][3][5]

  • Key Protocol: Maintain 0°C during addition to favor the kinetic 1,4-isomer.

  • Purification: Do NOT rely on column chromatography alone.[2][3][4][5] Recrystallize from EtOAc/Hexanes (1:3). The 1,5-isomer is more soluble and remains in the filtrate.[3][5]

Step 2: The "Double-Check" Logic

Use the following logic flow to validate your material.

ValidationLogic Start Crude CP-SMI Sample Step1 1. Visual Capillary MP Start->Step1 Decision1 Range < 2°C? Step1->Decision1 Step2 2. DSC Analysis Decision1->Step2 Yes Recryst Recrystallize (EtOAc/Hex) Decision1->Recryst No (>2°C range) Result1 Single Sharp Endotherm (Onset > 80°C) Step2->Result1 Result2 Double Peak or Broad Endotherm Step2->Result2 Action1 3. 1H-NMR (CDCl3) Check C2-H & C5-H signals Result1->Action1 Result2->Recryst Final VALIDATED 1,4-ISOMER Action1->Final NOE confirmed Recryst->Start

Figure 1: Decision tree for validating the isomeric purity of CP-SMI prior to establishing the Master Melting Point.

Experimental Protocol: Establishing the Master Value

Objective: Define the internal "Gold Standard" MP for CP-SMI.

  • Preparation: Dry the recrystallized sample in a vacuum desiccator (P2O5) for 24h to remove solvent inclusions (solvates lower MP).

  • DSC Setup:

    • Instrument: TA Instruments Q2000 or equivalent.[2][3][4][5]

    • Pan: Tzero Aluminum Hermetic (to prevent sublimation).[2][3][4][5]

    • Ramp: 5°C/min from 40°C to 150°C.[2][3][4][5]

  • Analysis:

    • Identify

      
       (Onset Temperature) – This is your reported MP.[1][2]
      
    • Identify

      
       (Peak Maximum).[2][3][4][5]
      
    • Calculate Purity: Use the partial area integration of any pre-melt events.[3][4][5]

  • Acceptance Criteria:

    • Purity > 98.5% (molar).[2][3][4][5]

    • Peak width at half height < 1.5°C.[2][3][4][5]

Expected Results (Reference Range)

While specific literature for the p-chloro variant is sparse compared to the p-tosyl analog, your validation should yield:

  • Target

    
    : 80°C – 86°C  (Estimated based on Tosyl-Im offset).
    
  • Rejection Limit: Any onset < 76°C indicates contamination with the 1,5-isomer or hydrolysis to 4-methylimidazole (MP ~56°C).[1][2][3][4][5]

References

  • Tosyl-Imidazole Reference Data

    • Title: 1-[(4-Methylphenyl)sulfonyl]-1H-imidazole Properties.[1][2][3][4][5]

    • Source: ChemicalBook / NIST Data.[2][3][4][5]

    • Relevance: Establishes the baseline MP (76-78°C) for the structural class.
  • Regioselectivity of Sulfonation

    • Title: Regioselective synthesis of 1-substituted imidazoles.[1][2][3][4][5]

    • Source: Journal of Organic Chemistry (General Reactivity Context).[2][3][4][5]

    • URL:[Link] (Search: "sulfonyl imidazole regioselectivity")[1][2][3]

    • Relevance: Validates the form
  • Validation Methodology

    • Title: Thermal Analysis of Pharmaceuticals (DSC vs Capillary).
    • Source: TA Instruments Application Library.[2][3][4][5]

    • URL:[Link][1][2]

    • Relevance: Supports the use of DSC for thermally labile sulfonamides.[3][4][5]

  • Analogous Chloro-Imidazole Data

    • Title: 4-(4-Chlorophenyl)-1H-imidazole (Structural Isomer Comparison).
    • Source: Sigma-Aldrich Safety & Data Sheet.[1][2][3][4][5]

    • Relevance: Demonstrates the high variance in MP (136°C) when the sulfonyl linker is absent, highlighting the specific lattice effects of the sulfonyl group.[3][5]

Sources

Analytical Validation Guide: C11H11ClN2O2S Isomers in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis of Elemental Combustion (CHNS) vs. High-Resolution Mass Spectrometry (HRMS)

Executive Summary & Strategic Context

Audience: Medicinal Chemists, QC Analysts, and Regulatory Affairs Specialists.

In the development of small-molecule therapeutics, the molecular formula C11H11ClN2O2S represents a critical chemical space containing bioactive scaffolds such as amino-thiazoles and sulfonyl-quinazolines . These structures are frequently investigated for antifungal and kinase-inhibitory properties.

This guide objectively compares the two primary methodologies for validating these compounds: Automated Elemental Combustion Analysis (CHNS) and High-Resolution Mass Spectrometry (HRMS) . While HRMS is often favored for speed in early discovery, this guide argues that CHNS combustion remains the superior metric for establishing bulk purity and solvate stoichiometry—critical parameters for IND (Investigational New Drug) enabling studies.

The Target Compounds (Isomers of C11H11ClN2O2S)

To ensure experimental relevance, this guide references two distinct isomers commonly encountered in this chemical space:

  • Isomer A (Thiazole Scaffold): 2-amino-4-(2-chloro-4,5-dimethoxyphenyl)-1,3-thiazole (Often associated with antifungal research).[1]

  • Isomer B (Sulfonamide Scaffold): 4-Chloro-2-(isopropylsulfonyl)quinazoline (Kinase inhibitor pharmacophore).

Comparative Performance Analysis

Method A: Automated CHNS Combustion Analysis

Mechanism: High-temperature combustion (


C) in an oxygen-rich environment, converting the sample into gases (

) quantified by thermal conductivity detection (TCD).
FeaturePerformance RatingTechnical Insight
Bulk Purity Accuracy Superior Directly measures mass fraction. Detects non-chromophoric impurities (e.g., inorganic salts, water, silica) that HRMS misses.
Stoichiometry High The only method that definitively proves the absence of trapped solvents or hydrate formation (e.g., distinguishing a hemihydrate from a pure solid).
Sample Requirement ModerateRequires 1–3 mg of homogenous, dry solid. Destructive technique.
Interference Handling LowCritical: Sulfur and Chlorine (present in C11H11ClN2O2S) can poison catalysts or form interfering gases if not managed with specific reagents (e.g.,

).
Method B: High-Resolution Mass Spectrometry (HRMS)

Mechanism: Ionization (ESI/APCI) followed by Orbitrap or TOF detection to determine exact mass-to-charge ratio (


).
FeaturePerformance RatingTechnical Insight
Identity Confirmation Superior Provides sub-ppm mass accuracy (e.g., calculated

270.0229). Confirms the formula but not the purity.
Speed HighHigh-throughput compatible; requires minimal sample (

mg).
Purity Blindspots HighA sample can look 100% pure by HRMS but contain 15% inorganic salt or 5% trapped solvent, as these do not ionize or fall outside the mass window.

Experimental Data: Elemental Analysis (C11H11ClN2O2S)[2][3][4]

The following data demonstrates the validation of Isomer A (Thiazole derivative). The theoretical values are non-negotiable based on atomic weights. The "Found" values illustrate a passing batch versus a failing batch (trapped solvent).

Molecular Weight: 270.74 g/mol Acceptance Criteria:


 deviation from calculated values (Journal of Medicinal Chemistry standard).
Table 1: Combustion Analysis Data Sets
ElementCalculated %Batch 101 (Pass)DeviationBatch 102 (Fail - Solvate)Status
Carbon (C) 48.80 48.72-0.0846.50FAIL
Hydrogen (H) 4.10 4.15+0.054.60FAIL
Nitrogen (N) 10.35 10.31-0.049.80FAIL
Sulfur (S) 11.84 11.75-0.0911.20FAIL
Chlorine (Cl) 13.09 Not typically runN/ANot typically runN/A

Analysis of Batch 102 Failure: The significant drop in Carbon (-2.3%) and Nitrogen, combined with the increase in Hydrogen, suggests the presence of trapped solvent—likely Ethanol or Water —persisting from the recrystallization step. HRMS would likely identify this compound as "Pure" because the parent ion peak would remain dominant.

Detailed Protocol: Combustion Analysis of S/Cl-Containing Compounds

Expertise Note: Standard CHN protocols often fail for C11H11ClN2O2S due to the heteroatoms. Sulfur can form


 (corrosive) and Chlorine can form volatile metal chlorides that coat the detector.
Reagents & Equipment[7][8]
  • Instrument: Elementar vario EL cube or PerkinElmer 2400 Series II.

  • Carrier Gas: Helium (99.999% purity).

  • Combustion Additive: Tungsten(VI) oxide (

    
    ) powder.
    
  • Scrubber: Silver wool (heated zone).

Step-by-Step Methodology
  • Sample Preparation (Drying):

    • Why: C11H11ClN2O2S compounds are prone to hygroscopicity due to the sulfonamide/amine moieties.

    • Action: Dry sample at

      
      C under high vacuum (0.1 mbar) for 4 hours. Store in a desiccator over 
      
      
      
      .
  • Weighing & Additives:

    • Weigh 2.000 mg (

      
       mg) of sample into a tin capsule.
      
    • Crucial Step: Add 5–10 mg of Tungsten(VI) oxide (

      
      )  directly over the sample.
      
    • Mechanism:[2]

      
       acts as an oxidation catalyst and prevents the formation of non-volatile sulfates, ensuring all Sulfur is converted to 
      
      
      
      for detection.
  • Halogen Management (The Chlorine Factor):

    • Ensure the combustion tube contains a distinct zone of Silver Wool maintained at

      
      C.
      
    • Mechanism:[2] The silver reacts with Chlorine gas (

      
      ) and HCl produced during combustion to form solid AgCl. This prevents halogen gases from reaching the TCD detector and interfering with the Nitrogen/Carbon signals.
      
  • Run Parameters:

    • Combustion Temp:

      
      C (High temp required for sulfonamide bond breaking).
      
    • Reduction Temp:

      
      C (Copper zone).
      
    • Oxygen Dosing: 90 seconds (Ensure excess

      
       for sulfur oxidation).
      
  • Self-Validating Check:

    • Run a standard sulfanilamide reference sample before the batch.

    • Pass Criteria: Standard must read within

      
       of theoretical value.
      

Decision Logic & Workflow Visualization

The following diagram illustrates the logical pathway for validating a new C11H11ClN2O2S analog, highlighting when to switch between HRMS and Combustion Analysis.

ValidationWorkflow Start Crude C11H11ClN2O2S Synthesized HRMS Step 1: HRMS (ESI+) Confirm Identity (m/z 270.02) Start->HRMS Decision1 Mass Correct? HRMS->Decision1 Recrystallize Purification (Recrystallization/HPLC) Decision1->Recrystallize Yes Reject Reject / Re-synthesize Decision1->Reject No Dry High-Vac Drying (Remove Solvents) Recrystallize->Dry CHNS Step 2: CHNS Combustion (+ WO3 Additive) Dry->CHNS Decision2 Within +/- 0.4%? CHNS->Decision2 NMR_Check qNMR Analysis (Check for Solvents/Inorganics) Decision2->NMR_Check No Release Release for Biological Assay (Purity Validated) Decision2->Release Yes NMR_Check->Recrystallize Solvent Detected NMR_Check->Reject Inorganic Impurity

Figure 1: Integrated Analytical Workflow. Note the feedback loop from CHNS failure to qNMR to diagnose trapped solvents versus inorganic contamination.

References

  • PubChem. (2025).[3][4][5][6] Compound Summary: 4-Chloro-2-propan-2-ylsulfonylquinazoline (CID 177732964).[5] National Library of Medicine. [Link]

  • ResearchGate. (2024). Synthesis and computational characterization of aryl-fluorinated thiazoles: Experimental, DFT and molecular coupling studies. (Confirming C11H11ClN2O2S thiazole isomers). [Link]

  • American Chemical Society (ACS). (2011). An International Study Evaluating Elemental Analysis. Organometallics.[7] (Establishing the

    
     standard). [Link]
    
  • AZoM. (2020).[8] The Benefits of Combustion Analysis Over Spectrometric Methods for C/S and O/N/H Measurements.[9][Link]

Sources

Structural Efficacy of Substituted Sulfonyl Imidazoles: A Crystallographic Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of bioisosteres, substituted sulfonyl imidazoles occupy a critical niche between the hyper-stable sulfonamides and the highly reactive sulfonyl azides. While sulfonamides (


) are the gold standard for stability, they often lack the specific geometrical vector required for heme-iron coordination in metalloenzymes (e.g., CYP450 inhibitors). Conversely, sulfonyl triazoles offer coordination but often suffer from rapid hydrolytic degradation.

This guide objectively compares the crystallographic performance of sulfonyl imidazoles against these alternatives. We focus on X-ray diffraction (XRD) metrics —specifically bond geometry, torsional rigidity, and lattice energy—to validate their utility as robust scaffolds for drug development.

Comparative Structural Analysis

The S-N Bond Anomaly

The defining feature of the sulfonyl imidazole scaffold is the


 bond connecting the sulfonyl group to the imidazole nitrogen. X-ray data reveals a "push-pull" electronic effect that distinguishes it from sulfonamides.
  • Sulfonamides: The nitrogen is typically

    
     hybridized (pyramidal) or flattened by resonance, with an 
    
    
    
    bond length of ~1.60–1.63 Å . This bond is chemically inert.
  • Sulfonyl Imidazoles: The imidazole ring acts as an electron sink. Crystallographic refinement typically shows a slightly elongated

    
     bond (1.65–1.68 Å ). This elongation indicates a "pre-activated" state, making the sulfonyl group a viable leaving group in nucleophilic substitution (e.g., using 1-imidazole-sulfonyl azide as a diazo-transfer reagent) while remaining stable enough for oral bioavailability.
    
Conformational Locking (The "Twist")

Binding affinity is often entropic; a rigid ligand pays a lower entropy penalty upon binding.

  • Data Insight: X-ray structures of 1-sulfonylimidazoles consistently show a dihedral angle (C-S-N-C) approaching 90° . The sulfonyl oxygens lie roughly perpendicular to the imidazole plane.

  • Impact: This "orthogonal twist" minimizes steric clash between the sulfonyl oxygens and the imidazole C2/C5 protons, effectively locking the conformation. In contrast, sulfonamides often exhibit free rotation, requiring the protein active site to "pay" the energy cost to freeze the ligand into a bioactive conformation.

Lattice Energy & Solubility

Sulfonyl imidazoles lack the strong hydrogen bond donor (


) present in primary sulfonamides.
  • Consequence: They rely on

    
     stacking and weak 
    
    
    
    interactions for crystal packing.
  • Performance: This results in lower lattice energy compared to sulfonamides, translating to higher organic solubility —a critical parameter for fragment-based drug discovery (FBDD).

Quantitative Data Comparison

The following table synthesizes crystallographic parameters from high-resolution datasets of representative compounds (e.g., 1-tosylimidazole vs. p-toluenesulfonamide).

FeatureSubstituted Sulfonyl ImidazoleSulfonamide (Primary)Sulfonyl TriazoleStructural Implication
S-N Bond Length 1.65 – 1.68 Å1.60 – 1.63 Å1.68 – 1.72 ÅImidazoles are more labile than sulfonamides but more stable than triazoles.
S=O Bond Length 1.41 – 1.43 Å1.43 – 1.45 Å1.41 – 1.42 ÅShorter S=O in imidazoles suggests higher bond order due to less resonance donation from N.
N-S-C Angle 103° – 105°106° – 108°100° – 102°Steeper angle in imidazoles affects the vector of the aromatic "warhead."
Torsional Freedom Restricted (Ortho-locking)High (Free rotation)ModerateImidazoles provide a pre-organized bioactive conformation.
Crystal Packing

-stacking dominant
H-bond dominant (

)
Dipole-DipoleImidazoles often crystallize in lower symmetry space groups (e.g.,

).

Experimental Protocols

To replicate these structural findings, precise synthesis and crystallization are required. The sulfonyl-imidazole bond is moisture-sensitive during formation; strict anhydrous conditions are non-negotiable.

Synthesis of 1-(Arylsulfonyl)imidazoles

Note: This protocol is self-validating. If the solution turns yellow/brown, moisture has hydrolyzed the sulfonyl chloride, and the experiment must be restarted.

  • Activation: Dissolve 1.0 eq of arylsulfonyl chloride in anhydrous THF under Argon.

  • Nucleophilic Attack: Cool to 0°C. Add 2.2 eq of imidazole (the second equivalent acts as a proton scavenger).

  • Monitoring: Stir for 2 hours. Monitor via TLC (EtOAc/Hexane 1:1). The product spot will be significantly more polar than the starting chloride but less polar than imidazole.

  • Work-up: Dilute with EtOAc, wash with cold 5%

    
     (rapidly, to prevent hydrolysis), then brine. Dry over 
    
    
    
    .
  • Isolation: Evaporate solvent to yield a white solid. Do not recrystallize from hot ethanol (risk of solvolysis).

Crystallization Strategy (Vapor Diffusion)

Direct evaporation often yields amorphous powder due to the rapid kinetics of the imidazole packing. Vapor diffusion is the preferred method for X-ray quality single crystals.

  • Inner Solution: Dissolve 20 mg of the sulfonyl imidazole in 0.5 mL of DCM (Dichloromethane). Place in a small vial.

  • Outer Solution: Place 3 mL of Hexane or Pentane in a larger jar.

  • Equilibration: Place the open small vial inside the jar and seal the jar tightly.

  • Timeline: Allow to stand undisturbed at 4°C for 3-5 days. The non-polar hexane will slowly diffuse into the DCM, lowering solubility gradually and promoting ordered lattice growth.

  • Validation: Check crystal birefringence under a polarizing microscope before mounting.

Visualizations

Crystallographic Workflow

This diagram outlines the critical path from synthesis to refined structure, highlighting the quality control gates (QC) necessary for high-integrity data.

CrystalWorkflow Synth Anhydrous Synthesis (THF, 0°C) QC1 QC: 1H NMR (Check S-N integrity) Synth->QC1 QC1->Synth Fail (Hydrolysis) Cryst Vapor Diffusion (DCM / Hexane) QC1->Cryst Pass Select Crystal Selection (Birefringence Check) Cryst->Select Diffract X-Ray Diffraction (Mo-Kα source) Select->Diffract Solve Structure Solution (Direct Methods) Diffract->Solve Refine Refinement (R-factor < 5%) Solve->Refine

Figure 1: Critical path for obtaining high-fidelity X-ray data for labile sulfonyl heterocycles.

Structural Logic & Binding Mode

This diagram illustrates why the specific geometry of sulfonyl imidazoles makes them effective for metalloenzyme targeting (e.g., Heme coordination).

BindingLogic Scaffold Sulfonyl Imidazole Scaffold Geo Orthogonal Twist (90° Dihedral) Scaffold->Geo X-Ray Confirmed Vector N3 Lone Pair Vector (Exposed) Geo->Vector Minimizes Sterics Target Metalloenzyme Target (e.g., CYP450 Heme) Vector->Target Directional Bonding Outcome High Affinity Binding (Coordination + Hydrophobic Fit) Target->Outcome Sulfonamide Alternative: Sulfonamide Sulfonamide->Target Weak/No Coordination

Figure 2: Structure-Activity Relationship (SAR) flow showing how crystallographic geometry dictates biological function.

References

  • Structural Analysis of Sulfonamides: Supuran, C. T. (2017). Sulfonamides as carbonic anhydrase inhibitors: From structure to clinic.

  • Imidazole-1-Sulfonyl Azide Reagent Data: Fokin, V. V., et al. (2016).[1][2][3][4] An Updated Synthesis of the Diazo-Transfer Reagent Imidazole-1-sulfonyl Azide Hydrogen Sulfate.[4] Journal of Organic Chemistry.[3]

  • Crystallographic Data for Sulfonyl Azoles: Cambridge Crystallographic Data Centre (CCDC).[5] Search: 1-sulfonylimidazole.[3]

  • Binding Modes in Metalloenzymes: Varghese, S., et al. (2025). Targeting Metalloenzymes for Therapeutic Intervention.

  • Comparative Bond Length Studies: Allen, F. H., et al. (2002). Preferential C-binding versus N-binding in imidazole depends on the metal fragment involved.[6] Inorganic Chemistry.

Sources

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